2-(Perfluoroethyl)pyridin-4-amine
Description
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQJCGRZHTKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2-(Perfluoroethyl)pyridin-4-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Perfluoroethyl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for 2-(Perfluoroethyl)pyridin-4-amine, a novel fluorinated pyridine derivative with significant potential in medicinal chemistry and drug development. The introduction of a perfluoroethyl group into the pyridine scaffold is anticipated to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust framework for the synthesis, purification, and structural elucidation of this promising building block. While a definitive, peer-reviewed synthesis for this specific molecule is not yet established in the literature, the methodologies presented herein are grounded in well-established principles of organic chemistry and precedent from the synthesis of structurally related compounds.
Introduction: The Rationale for 2-(Perfluoroethyl)pyridin-4-amine in Drug Discovery
The incorporation of fluorine and fluorinated alkyl groups into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. Perfluoroalkyl groups, such as the perfluoroethyl moiety, are known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve cell permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets.
The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] It often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions with protein targets. The combination of a 4-aminopyridine core with a 2-perfluoroethyl substituent is a logical design strategy to create novel chemical entities with potentially superior drug-like properties. This guide outlines a proposed synthetic pathway and a comprehensive characterization workflow to enable the synthesis and validation of 2-(Perfluoroethyl)pyridin-4-amine for use in drug discovery programs.
Proposed Synthesis of 2-(Perfluoroethyl)pyridin-4-amine
The proposed synthesis of 2-(Perfluoroethyl)pyridin-4-amine is centered around a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for the amination of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups.[3] The strongly electron-withdrawing nature of the perfluoroethyl group at the 2-position is expected to activate the pyridine ring towards nucleophilic attack at the 4-position.
Retrosynthetic Analysis
The retrosynthetic analysis for the target molecule identifies 4-chloro-2-(perfluoroethyl)pyridine as a key intermediate. This precursor can be subjected to amination to furnish the desired product.
Forward Synthesis and Rationale
The forward synthesis involves the direct amination of 4-chloro-2-(perfluoroethyl)pyridine. The choice of a chloro-substituted precursor is based on its commercial availability or potential for synthesis from related pyridine derivatives. The perfluoroethyl group at the 2-position significantly activates the 4-position for nucleophilic attack, making the SNAr reaction with an ammonia source feasible.
Detailed Experimental Protocol
Reaction: Amination of 4-chloro-2-(perfluoroethyl)pyridine
-
Materials:
-
4-chloro-2-(perfluoroethyl)pyridine (1.0 eq)
-
Aqueous ammonia (28-30%, 20 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a high-pressure reaction vessel, add 4-chloro-2-(perfluoroethyl)pyridine (1.0 eq) and DMSO (to dissolve the starting material).
-
Add aqueous ammonia (20 eq).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(Perfluoroethyl)pyridin-4-amine as a solid.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Perfluoroethyl)pyridin-4-amine. A combination of spectroscopic and analytical techniques should be employed.
Overview of Analytical Techniques
| Technique | Purpose |
| ¹H NMR | To determine the number and connectivity of protons in the molecule, particularly on the pyridine ring. |
| ¹³C NMR | To identify the number of unique carbon atoms and their chemical environment. |
| ¹⁹F NMR | To confirm the presence and structure of the perfluoroethyl group and to assess purity.[4] |
| FT-IR | To identify the key functional groups, such as the N-H bonds of the amine and the C-F bonds of the perfluoroethyl group.[5] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |
| Elemental Analysis | To determine the percentage composition of C, H, N, and F, and to confirm the empirical formula. |
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (d, 1H, H6), ~6.5-6.7 (d, 1H, H5), ~6.3-6.5 (s, 1H, H3), ~4.5-5.0 (br s, 2H, NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | Signals for the pyridine ring carbons and the perfluoroethyl group carbons. The carbons of the perfluoroethyl group will show coupling to fluorine. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~-80 to -85 (t, 3F, -CF₃), ~-110 to -115 (q, 2F, -CF₂)[6] |
| FT-IR (ATR) | ν (cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch)[7] |
| Mass Spec. (EI) | M⁺ at m/z corresponding to C₇H₅F₅N₂. Fragmentation may involve loss of CF₃, C₂F₅, and other fragments. |
Detailed Analytical Protocols
-
NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
For ¹⁹F NMR, use a suitable reference standard (e.g., CFCl₃).
-
-
FT-IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Data Interpretation and Structural Elucidation Workflow
The confirmation of the structure of 2-(Perfluoroethyl)pyridin-4-amine will be achieved through a systematic analysis of the collected data.
Safety, Handling, and Storage
-
Safety: 2-(Perfluoroethyl)pyridin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this compound have not been fully evaluated.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
References
- Singh, S. S., & Sengar, C. B. S. (Year). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- (Year).
- (Year). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- (2006, August 21). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters, 31(8).
- (n.d.). 2-Aminopyridine(504-29-0) IR2 spectrum. ChemicalBook.
- (n.d.).
- (n.d.).
- (2026, January 22).
- (2019, October 28). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. PubMed.
- (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.
- (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- (2018, February 15). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed.
- (n.d.). 4-Aminopyridine. PubChem.
- (n.d.).
- Tawfiq, M. T. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci, 4, 98-107.
- (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- (n.d.). 4-Aminopyridine. Wikipedia.
- (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives.
- (n.d.). Reactivity in solution with ammonia as nucleophile.
- (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]
A Technical Guide to Recent Advances in Fluorine-Containing Pyridine Derivatives
Abstract
Fluorine-containing pyridine derivatives are foundational scaffolds in modern drug discovery and materials science.[1][2][3] The strategic incorporation of fluorine into the pyridine ring profoundly modulates its physicochemical and pharmacokinetic properties, leading to enhanced potency, selectivity, metabolic stability, and bioavailability.[1][2][3][4][5] This guide provides an in-depth review of the latest breakthroughs in the synthesis and application of these vital compounds. We will explore cutting-edge, regioselective fluorination techniques, including late-stage C-H functionalization and novel catalytic systems, that have overcome long-standing synthetic challenges.[6][7][8][9] Furthermore, this guide will detail the causal relationships between fluorine substitution patterns and their impact on drug-like properties. Through detailed protocols, data-driven tables, and mechanistic diagrams, this whitepaper offers researchers and drug development professionals a comprehensive resource for leveraging fluorinated pyridines in next-generation molecular design.
The Strategic Role of Fluorine in Pyridine Chemistry
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[9] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When combined with fluorine, the most electronegative element, a powerful synergy emerges. Fluorine's small size allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing receptor binding and solubility.[1][10] The exceptional strength of the carbon-fluorine bond is a key feature, often used to block sites of metabolic oxidation, thereby enhancing a drug's half-life and reducing the formation of toxic metabolites.[1][10] These combined effects have made the fluoro-pyridine motif a cornerstone in the development of numerous successful drugs, agrochemicals, and functional materials.[6][11][12][13][14]
Advanced Synthetic Methodologies
The synthesis of fluorinated pyridines has historically been challenging due to the electron-deficient nature of the ring, which deactivates it towards traditional electrophilic fluorination.[6] However, recent years have seen a surge of innovative methods that provide unprecedented control over regioselectivity, particularly for late-stage functionalization of complex molecules.
Direct C–H Fluorination
Direct C–H functionalization represents the most atom-economical approach to installing fluorine. Significant progress has been made in overcoming the inherent selectivity challenges posed by the pyridine ring's electronic structure.[6]
2.1.1 Palladium- and Silver-Mediated C-H Fluorination
A groundbreaking advancement involves the use of transition metals to facilitate fluorination at positions that are typically unreactive. The Hartwig group developed a notable method using AgF₂ for the selective fluorination of pyridines and diazines at the position alpha to the nitrogen atom.[8][9][15] This method is particularly valuable for late-stage functionalization, allowing for the rapid diversification of complex, medicinally relevant compounds.[8][9][15]
Experimental Protocol: AgF₂-Mediated C-H Fluorination of Betahistine Derivative [9][15]
-
Preparation: In a nitrogen-filled glovebox, add Boc-protected betahistine (9) (1.0 equiv) and AgF₂ (2.0 equiv) to a vial.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration of the substrate.
-
Reaction: Seal the vial and heat the mixture at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the 2-fluoropyridine product.
The power of this method lies in its ability to be paired with subsequent nucleophilic aromatic substitution (SNAr) reactions. The installed fluoride at the 2-position acts as an excellent leaving group, enabling the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions.[8][9][15]
meta-Selective Fluorination Strategies
Fluorination at the C3 (meta) position of the pyridine ring is particularly challenging due to the electronic properties of the heterocycle.[6] This transformation is highly desirable as a meta-fluorine atom can fine-tune the basicity of the pyridine nitrogen without significant steric impact.[16] Recent strategies have employed temporary dearomatization to achieve this elusive selectivity.
One innovative approach involves a [4+2] cycloaddition to form a bench-stable oxazinopyridine intermediate.[6][17] This dearomatized adduct then undergoes a highly C3-selective electrophilic fluorination using reagents like Selectfluor. Subsequent acid-mediated hydrolysis restores the aromaticity, yielding the meta-fluorinated pyridine.[6][17]
| Method | Reagents | Selectivity | Key Feature | Reference |
| Ag-Mediated | AgF₂ | C2-selective (α to N) | Enables tandem SNAr reactions for diversification. | [8][9][15] |
| Dearomatization | 1. Acryloyl chloride 2. Selectfluor 3. Acid | C3-selective (meta) | Overcomes inherent electronic bias via an oxazinopyridine intermediate. | [6][17] |
| Rh(III)-Catalyzed | [Cp*RhCl₂]₂, AgOAc, Alkyne | C3-selective | Convergent synthesis from α-fluoro-α,β-unsaturated oximes. | [7] |
Table 1: Comparison of Modern Regioselective Pyridine Fluorination Methods.
Synthesis of Trifluoromethylpyridines (TFMPs)
The trifluoromethyl (CF₃) group is a critical substituent in pharmaceuticals and agrochemicals, known for enhancing lipophilicity and metabolic stability.[4][18] Modern synthetic routes to trifluoromethylpyridines often involve building the ring from a CF₃-containing precursor or by direct trifluoromethylation.[11][18]
A prominent industrial method involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures over transition metal catalysts.[11][14] This process can be tuned to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor to the herbicide Fluazifop.[11] More recent advances focus on direct C-H trifluoromethylation using radical-based or transition-metal-catalyzed methods, offering alternative pathways with improved regioselectivity under milder conditions.[18][19]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine into a pyridine ring systematically alters its drug-like properties. Understanding these structure-property relationships is crucial for rational drug design.[1][2][3][4]
-
Basicity (pKa): As a strong electron-withdrawing group, fluorine significantly reduces the basicity of the pyridine nitrogen. This effect is position-dependent, with fluorine at the 2- or 4-position having a more pronounced effect than at the 3-position. Modulating pKa is critical for optimizing solubility, receptor binding (avoiding unwanted interactions at physiological pH), and cell permeability.[1]
-
Lipophilicity (logP): Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve absorption.[4][5][20] The CF₃ group, in particular, provides a substantial boost in lipophilicity.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing a fluorine atom at a metabolically vulnerable C-H position (a "metabolic soft spot") is a widely used strategy to block degradation, increase the drug's half-life, and improve its oral bioavailability.[4][5][10]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and potency.[1][10]
| Property | Effect of Fluorine Substitution | Rationale for Drug Design |
| pKa | Decreases (less basic) | Tune solubility; avoid off-target ionic interactions. |
| Lipophilicity | Increases | Enhance membrane permeability and absorption. |
| Metabolic Stability | Increases | Block P450 oxidation, improve half-life and bioavailability. |
| Binding Affinity | Can Increase | Form favorable interactions (H-bonds, dipole) with target. |
Table 2: Physicochemical and Pharmacokinetic Effects of Fluorinating Pyridine Rings.
Case Studies in Drug Discovery
The strategic application of fluorinated pyridine moieties is evident in numerous FDA-approved drugs.
5-Fluorouracil (5-FU) in Oncology
While technically a pyrimidine, the principles of 5-Fluorouracil's (5-FU) mechanism are highly relevant. It is one of the most successful and widely used anticancer drugs for over 60 years.[21] 5-FU acts as an antimetabolite. Its active metabolite, FdUMP, forms a stable covalent complex with the enzyme thymidylate synthase (TS), inhibiting the synthesis of thymidine, a crucial component of DNA.[21] This "thymineless death" is particularly effective against rapidly dividing cancer cells.[21] The fluorine atom at the C5 position is key; it prevents the enzymatic reaction from completing, effectively trapping and inactivating the enzyme.
Etoricoxib (Arcoxia)
Etoricoxib is a selective COX-2 inhibitor used for treating arthritis. The molecule contains two distinct pyridine rings. Studies by Hartwig and colleagues demonstrated that C-H fluorination with AgF₂ occurs with complete selectivity on the more electron-rich (more basic) pyridine ring.[15] This site-selective fluorination opens the door to creating a library of novel analogues through subsequent SNAr chemistry, which would otherwise require lengthy multi-step syntheses.[15] This exemplifies how modern fluorination methods can rapidly accelerate structure-activity relationship (SAR) studies for complex, approved drugs.
Emerging Applications Beyond Medicine
The unique properties of fluorinated pyridines extend their utility beyond pharmaceuticals.
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate the trifluoromethylpyridine scaffold.[11][13][14] The CF₃ group enhances the molecule's potency and stability in environmental conditions.[13][14] Compounds like 2-Amino-5-Fluoropyridine are key intermediates in synthesizing next-generation crop protection agents that are effective at lower application rates.[22]
-
Materials Science: Perfluoropyridine (PFPy) is a highly reactive building block used in the synthesis of advanced fluoropolymers and network materials.[12][23] These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance applications.[12]
Future Outlook and Challenges
The field of fluorine-containing pyridine derivatives continues to evolve rapidly. A major ongoing challenge is the development of more sustainable and scalable catalytic methods for direct, regioselective fluorination, particularly for the elusive meta-position.[6][24] While electrophilic fluorinating reagents like Selectfluor are effective, their cost and atom economy can be limitations.[25] Future research will likely focus on catalytic, enantioselective fluorination reactions and the development of novel fluorinated building blocks. The continued exploration of C-F bond activation chemistries will also open new avenues for post-synthetic modification. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated pyridine derivatives to yield even more sophisticated and effective molecules for medicine, agriculture, and materials science.
References
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). Google Vertex AI Search.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.). National Institutes of Health.
- Fier, P. S., & Hartwig, J. F. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). National Institutes of Health.
- Hussain, A., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- Fier, P. S., & Hartwig, J. F. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Institutes of Health.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.
- meta-Selective Fluorination of Pyridine Derivatives. (2025, August 27). Synfacts.
- Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates | Request PDF. (n.d.). ResearchGate.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (2020, July 29). National Institutes of Health.
- Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science Publisher.
- Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems | Request PDF. (2025, August 7). ResearchGate.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.
- Meanwell, M., Nodwell, M. B., & Britton, R. (2016, October 10). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. Semantic Scholar.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
- Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC. (n.d.). National Institutes of Health.
- The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). University of Illinois Urbana-Champaign.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.
- Fujiwara, T., et al. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2025, October 13). ResearchGate.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances (RSC Publishing). DOI:10.1039/D4RA05697C.
- The role of fluorine in medicinal chemistry | Request PDF. (n.d.). ResearchGate.
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. (n.d.). National Institutes of Health.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 25. mdpi.com [mdpi.com]
understanding the reactivity of 4-aminopyridine derivatives
An In-Depth Technical Guide to the Reactivity of 4-Aminopyridine Derivatives for Researchers and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP) and its derivatives represent a class of heterocyclic compounds with profound significance in both medicinal chemistry and synthetic science. Renowned as the active pharmaceutical ingredient in treatments for multiple sclerosis, the 4-AP scaffold is a cornerstone for designing novel therapeutics targeting the central nervous system.[1][2][3] Beyond its biological role, its unique electronic structure, characterized by two distinct nucleophilic nitrogen centers, makes it a versatile building block and a potent nucleophilic catalyst in organic synthesis.[4][5] This guide provides an in-depth exploration of the reactivity of the 4-aminopyridine core. It moves beyond simple reaction lists to explain the underlying electronic principles that govern its behavior in electrophilic and nucleophilic reactions. By detailing field-proven protocols and illustrating key mechanistic pathways, this document serves as a comprehensive resource for researchers aiming to strategically manipulate and harness the synthetic potential of this privileged scaffold.
Introduction: The Significance of the 4-Aminopyridine Scaffold
The pyridine ring is a fundamental motif in countless natural products and pharmaceuticals. The introduction of an amino group at the C4 position fundamentally alters its electronic properties and reactivity, giving rise to a molecule of exceptional utility.
A Privileged Structure in Medicinal Chemistry
The therapeutic relevance of 4-aminopyridine was firmly established with the approval of its sustained-release formulation, dalfampridine (Ampyra®), for improving walking in patients with multiple sclerosis (MS).[2][3] Its mechanism of action involves blocking voltage-gated potassium (K+) channels on demyelinated axons, which enhances nerve impulse conduction.[3] This clinical success has spurred extensive research into new derivatives for a range of neurological conditions, including the development of radiolabeled analogs for positron emission tomography (PET) to visualize demyelinated axons.[3][6][7] Derivatives have also been synthesized and evaluated for their potential as anticholinesterase and antiamnesic agents.[8][9]
A Versatile Tool in Organic Synthesis
In the realm of synthetic chemistry, 4-AP is recognized for its role as a highly effective nucleophilic catalyst, often surpassing the activity of its well-known analog, 4-(dimethylamino)pyridine (DMAP).[5] It is particularly effective in catalyzing acylation reactions, where it activates acylating agents toward nucleophilic attack.[4][10][11] Furthermore, the dual nucleophilicity of its exocyclic and endocyclic nitrogen atoms provides multiple handles for functionalization, making it a valuable starting material for constructing more complex heterocyclic systems, including fused pyridopyrimidines and imidazopyridines.[12]
The Electronic Landscape of 4-Aminopyridine: A Tale of Two Nitrogens
Understanding the reactivity of 4-AP begins with its electronic structure. The molecule's behavior is dominated by the interplay between the electron-deficient pyridine ring and the powerful electron-donating exocyclic amino group.
Resonance, Basicity, and Nucleophilicity
The amino group at the C4 position is a strong +M (mesomeric) and +I (inductive) group. It donates electron density into the aromatic system through resonance, significantly increasing the electron density on the pyridine ring, especially at the ring nitrogen and the C2/C6 positions.[13] This has two major consequences:
-
Enhanced Basicity: The increased electron density on the endocyclic (ring) nitrogen makes it more basic than pyridine itself. 4-Aminopyridine (pKa = 9.17) is substantially more basic than 3-aminopyridine (pKa = 6.0) and 2-aminopyridine (pKa = 6.86), where the resonance effect is less pronounced at the ring nitrogen.[14]
-
Dual Nucleophilic Sites: Both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen can act as nucleophiles. The preferred site of attack often depends on the nature of the electrophile and the reaction conditions. Sterically accessible "soft" electrophiles often favor reaction at the more basic and sterically unhindered ring nitrogen, while "hard" electrophiles may react at the amino group.
A Diagram of Duality: Nucleophilic Centers
The resonance contributions illustrate the delocalization of the amino group's lone pair, activating the ring and enhancing the nucleophilicity of the pyridine nitrogen.
Caption: Resonance delocalization in 4-aminopyridine.
Reactivity at the Nitrogen Centers: The Nucleophilic Heart
The high electron density on the nitrogen atoms makes them the primary sites for a variety of chemical transformations.
Protonation and Halogen Bonding: The Pyridine Nitrogen as a Lewis Base
As the most basic site, the pyridine nitrogen readily reacts with electrophiles.
-
Protonation: In the presence of acids, 4-AP is protonated to form a pyridinium salt. This is observed in reactions with bromine, which can generate HBr in situ, leading to the formation of [4-NH2-C5H4NH]+[Br–].[15][16]
-
Halogen Bonding: The nucleophilic ring nitrogen can also act as a halogen bond acceptor.[15] With dihalogens like iodine monochloride (ICl) and iodine monobromide (IBr), 4-AP can form either charge-transfer complexes or, more interestingly, ionic species featuring a linear N···I+···N bridge, where an iodonium ion is stabilized between two 4-AP rings.[15][16]
N-Alkylation: Strategies and Selectivity
Alkylation can occur at either nitrogen, and achieving selectivity can be a challenge.
-
Exocyclic N-Alkylation: Direct alkylation of the amino group often requires specific conditions to prevent competing reactions at the more nucleophilic ring nitrogen. A common strategy involves protecting the amino group (e.g., as a Boc-carbamate), performing the alkylation, and then deprotecting.[17] A more direct method involves reductive amination, using a carboxylic acid and sodium borohydride to achieve N-monoalkylation.[18]
-
Endocyclic N-Alkylation: Reaction with appropriate electrophiles can lead to the formation of N-amino pyridinium salts, which are themselves versatile synthetic intermediates.[19]
Experimental Protocol 1: N-Alkylation of the Exocyclic Amino Group (via NaH)
This protocol outlines a general procedure for the alkylation of the amino group on a protected or suitable 4-aminopyridine derivative.[20]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon), add the 4-aminopyridine derivative (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1-1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
N-Acylation: A Gateway to Functionalization and Catalysis
Acylation of the exocyclic amino group is a straightforward transformation used to synthesize anilide and imide derivatives.[8] More significantly, 4-AP is a powerful catalyst for acylation reactions.
The catalytic mechanism is analogous to that of DMAP. The highly nucleophilic pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride and is readily attacked by a nucleophile (e.g., an alcohol), regenerating the 4-AP catalyst and forming the acylated product.[5][10]
Caption: Catalytic cycle of 4-aminopyridine in acylation.
Reactivity of the Pyridine Ring: Modulating the Aromatic Core
While reactions at the nitrogen centers are common, the aromatic ring itself can be functionalized through careful selection of reagents and conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-donating amino group strongly activates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the ortho positions (C3 and C5).[13] This activating effect is powerful enough to enable reactions like direct sulfonation, which are typically very difficult on an unsubstituted pyridine ring.[13]
However, a major challenge is that the strongly acidic conditions required for many EAS reactions will protonate the highly basic pyridine nitrogen. The resulting pyridinium cation is intensely electron-withdrawing, which deactivates the entire ring system to further electrophilic attack. To overcome this, directed ortho-metalation provides a powerful alternative.
Experimental Protocol 2: Directed ortho-Lithiation of N-Pivaloyl-4-aminopyridine
This protocol uses a removable pivaloyl protecting group on the exocyclic amine to direct lithiation specifically to the C3 position, which can then be quenched with an electrophile.[21]
-
Protection: React 4-aminopyridine with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-(pyridin-4-yl)pivalamide.
-
Lithiation Setup: To a solution of N-(pyridin-4-yl)pivalamide (1.0 eq) in dry THF under an argon atmosphere, cool the mixture to -78 °C.
-
Metalation: Add sec-butyllithium (s-BuLi, ~2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-red solution for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, trimethylsilyl chloride, or a carbonyl compound, >2.5 eq) and stir at -78 °C for an additional 1-2 hours.
-
Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. The pivaloyl group can then be removed under standard hydrolytic conditions (e.g., refluxing aqueous HCl) to yield the 3-substituted 4-aminopyridine.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution on the 4-AP ring is generally disfavored due to the ring's high electron density. However, the reaction becomes feasible if a good leaving group (e.g., a halide) is present at an activated position (C2 or C4).[22] For example, 4-chloropyridine readily reacts with primary and secondary amines to yield substituted 4-aminopyridines.[23] This provides a convergent route to N-aryl or N-alkyl-4-aminopyridine derivatives.
Experimental Protocol 3: Synthesis of N-substituted 4-Aminopyridines from 4-Chloropyridine
This protocol describes a general procedure for the reaction of 4-chloropyridine with an amine nucleophile.[23][24]
-
Reaction Setup: In a sealed vessel, combine 4-chloropyridine hydrochloride (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Heating: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the pure N-substituted 4-aminopyridine derivative.
Summary of Reactivity and Applications
The choice of synthetic strategy depends entirely on the desired site of modification. The following table summarizes the key transformations discussed.
| Reaction Type | Target Site | Typical Reagents | Key Considerations | Reference(s) |
| Protonation / Salt Formation | Pyridine Nitrogen | HBr, HCl | Occurs readily due to high basicity of the ring nitrogen. | [15][16] |
| Halogen Bonding | Pyridine Nitrogen | ICl, IBr, I₂ | Can form charge-transfer complexes or ionic N-I-N bridges. | [15][16] |
| N-Alkylation | Exocyclic Amino N | Alkyl Halide, NaH | Often requires protection or specific conditions to avoid N-alkylation of the ring. | [17][20] |
| N-Acylation | Exocyclic Amino N | Acyl Chloride, Anhydride | A straightforward method for creating amide derivatives. | [8][25] |
| Catalysis | Pyridine Nitrogen | Acetic Anhydride, Alcohol | Acts as a superior nucleophilic catalyst via an N-acylpyridinium intermediate. | [4][5][10] |
| Electrophilic Substitution | C3 / C5 Positions | Directed Lithiation (s-BuLi), then Electrophile | Direct EAS is hampered by ring protonation under acidic conditions. | [13][21] |
| Nucleophilic Substitution | C4 Position | Amines, Nucleophiles | Requires a good leaving group (e.g., Cl) at the target position. | [23][24] |
Conclusion: A Forward Look
The reactivity of 4-aminopyridine is a fascinating study in molecular duality. The electron-donating amino group simultaneously activates the ring toward electrophilic attack while creating two distinct, highly nucleophilic nitrogen centers. This complex electronic profile is the source of its remarkable versatility. For drug development professionals, this scaffold offers a proven foundation for CNS-active agents, with ample vectors for modification to fine-tune properties like potency, selectivity, and brain penetrance.[3][6] For synthetic chemists, 4-AP is not just a building block but also a powerful catalytic tool. Future research will undoubtedly continue to leverage this unique reactivity, exploring its use in novel dual-catalytic systems and expanding the arsenal of complex bioactive molecules built upon this exceptional heterocyclic core.[26]
References
- Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M.
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464–2473. [Link]
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
-
(2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. [Link]
-
Tripathi, A., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4946–4949. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]
-
Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. [Link]
-
Metal/chiral 4-aminopyridine dual catalytic system and its application... ResearchGate. [Link]
-
Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. [Link]
-
Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare. [Link]
-
Penning, T. D., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. [Link]
-
4-Aminopyridine. Wikipedia. [Link]
-
Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]
-
Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]
-
Quadri, L., et al. (2020). 4‐Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation. ResearchGate. [Link]
-
Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline. ResearchGate. [Link]
-
Reed, J. N., & Snieckus, V. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
-
Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
-
Zrzavy, T., & Kolliker, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]
-
Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Henney, H. R., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Taylor & Francis Online. [Link]
-
Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]
-
Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. NIH National Center for Biotechnology Information. [Link]
-
Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]
-
Aminopyridines. Environmental Protection Agency (EPA). [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
-
4-Aminopyridine. PubChem. [Link]
-
Contreras, J., et al. (2008). 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity. PubMed. [Link]
-
The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]
-
Nucleophilic substitution reactions in pyridine. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. neurology.org [neurology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Perfluoroethyl)pyridin-4-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic methodologies for obtaining 2-(Perfluoroethyl)pyridin-4-amine. The strategic incorporation of fluoroalkyl groups, such as perfluoroethyl (C₂F₅), into heterocyclic scaffolds like pyridine is of paramount importance in medicinal chemistry and agrochemical development.[1] These groups can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide details several plausible synthetic routes, focusing on the underlying chemical principles, causality behind experimental choices, and step-by-step protocols. The discussed strategies include direct C-H perfluoroethylation of a protected 4-aminopyridine scaffold and a functional group interconversion approach starting from 2-(perfluoroethyl)pyridine.
Introduction: The Significance of Fluoroalkylated Pyridines
The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[2] The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. Fluoroalkyl groups are particularly valued as bioisosteres for common functional groups, offering unique steric and electronic profiles that can lead to improved potency and metabolic durability.[1]
The synthesis of specifically substituted fluoroalkylated pyridines, such as 2-(Perfluoroethyl)pyridin-4-amine, presents a significant challenge due to issues of regioselectivity. The pyridine ring possesses multiple potential reaction sites, and controlling the precise placement of substituents requires carefully designed synthetic strategies.[3] Traditional methods like the Minisci reaction often struggle to achieve high regioselectivity, which has spurred the development of modern photocatalytic and metal-catalyzed approaches.[1][3][4] This guide outlines robust and logical synthetic pathways to access the target compound.
Overview of Synthetic Strategies
Two primary retrosynthetic approaches are considered the most viable for the synthesis of 2-(Perfluoroethyl)pyridin-4-amine.
-
Route 1: Late-Stage C-H Perfluoroethylation. This strategy involves the installation of the perfluoroethyl group onto a pre-existing 4-aminopyridine scaffold. To ensure regioselectivity and prevent side reactions, the amine functionality must be protected.
-
Route 2: Pyridine Functionalization and Amination. This approach begins with 2-(perfluoroethyl)pyridine. The amino group is then installed at the C4 position through a sequence of functional group interconversions, typically involving halogenation followed by nucleophilic aromatic substitution.
Caption: High-level overview of the two primary synthetic routes.
Detailed Protocols and Methodologies
Route 1: C-H Perfluoroethylation of Protected 4-Aminopyridine
This route leverages modern radical C-H functionalization chemistry. The key is to protect the exocyclic amine to prevent it from directing the reaction or being consumed by reagents. The electron-deficient nature of the protonated or N-functionalized pyridine ring favors radical attack at the C2 and C4 positions. By blocking the C4 position with a protected amine, we can selectively direct the perfluoroethyl radical to the C2 position.
Workflow for Route 1
Caption: Experimental workflow for Route 1.
Protocol 1.1: Protection of 4-Aminopyridine
-
Rationale: The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the amine. It is stable to the radical conditions of the subsequent step and can be readily removed under acidic conditions without affecting the fluoroalkyl group.
-
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as Triethylamine (1.2 eq) or DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield tert-butyl (pyridin-4-yl)carbamate.
-
Protocol 1.2: Radical Perfluoroethylation
-
Rationale: This step utilizes a photocatalytic Minisci-type reaction. A photoredox catalyst, upon excitation by visible light, facilitates the generation of a perfluoroethyl radical from a suitable precursor like perfluoroethyl iodide. This radical then adds to the C2 position of the protonated pyridine ring.
-
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl (pyridin-4-yl)carbamate (1.0 eq), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-5 mol%), and a suitable solvent (e.g., Acetonitrile or DMSO).
-
Add perfluoroethyl iodide (C₂F₅I, 2.0-3.0 eq).
-
Add a mild acid, such as trifluoroacetic acid (TFA, 1.0 eq), to protonate the pyridine nitrogen, enhancing its reactivity towards radical attack.
-
Degas the solution by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes.
-
Irradiate the mixture with a blue LED lamp (e.g., 456 nm) at room temperature for 12-24 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate tert-butyl (2-(perfluoroethyl)pyridin-4-yl)carbamate.
-
Protocol 1.3: Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group at room temperature, releasing the free amine.[5]
-
Procedure:
-
Dissolve the purified tert-butyl (2-(perfluoroethyl)pyridin-4-yl)carbamate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the solution at room temperature for 2-5 hours.[5]
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slowly adding a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(Perfluoroethyl)pyridin-4-amine. Further purification by chromatography or recrystallization may be necessary.
-
Route 2: Amination of a 4-Halopyridine Intermediate
This route builds the molecule by first synthesizing a 4-halo-2-(perfluoroethyl)pyridine intermediate. The electron-withdrawing perfluoroethyl group at the C2 position, along with the ring nitrogen, strongly activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halide with an amino group.
Workflow for Route 2
Caption: Experimental workflow for Route 2.
Protocol 2.1: Synthesis of 4-Chloro-2-(perfluoroethyl)pyridine
-
Rationale: Direct, selective halogenation at the C4 position of 2-substituted pyridines can be challenging. A common method involves the N-oxidation of the pyridine, followed by chlorination with a reagent like POCl₃ or SO₂Cl₂, and subsequent deoxygenation. This multi-step process often provides better regiocontrol.
-
Procedure (via N-Oxide):
-
N-Oxidation: Dissolve 2-(perfluoroethyl)pyridine (1.0 eq) in a suitable solvent like acetic acid or DCM. Add an oxidizing agent such as m-CPBA or hydrogen peroxide and heat as necessary. Purify to obtain 2-(perfluoroethyl)pyridine N-oxide.
-
Chlorination: Carefully react the N-oxide (1.0 eq) with a chlorinating agent like phosphorus oxychloride (POCl₃, excess) at reflux. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Work-up: After cooling, the reaction mixture is quenched by slowly pouring it over crushed ice. The solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent.
-
Purification by distillation or chromatography yields 4-chloro-2-(perfluoroethyl)pyridine.
-
Protocol 2.2: Nucleophilic Aromatic Amination
-
Rationale: The chloro-substituent at the activated C4 position can be displaced by ammonia. Due to the stability of the aromatic ring, this reaction often requires elevated temperatures and pressures, typically conducted in a sealed pressure vessel (autoclave). This method is analogous to the synthesis of other aminopyridines from their chloro precursors.[6]
-
Procedure:
-
WARNING: This reaction must be conducted in a certified pressure vessel (autoclave) by trained personnel.
-
Place 4-chloro-2-(perfluoroethyl)pyridine (1.0 eq), concentrated aqueous ammonia (e.g., 28% solution, 10-20 eq), and optionally a co-solvent like THF or 1,4-dioxane into the autoclave.[6]
-
Seal the vessel and heat the mixture to 130-160 °C with stirring.[6] The internal pressure will increase significantly.
-
Maintain the reaction for 6-24 hours.
-
After the reaction period, cool the autoclave to room temperature (<30 °C) before carefully venting and opening.
-
Transfer the reaction mixture and add water. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(Perfluoroethyl)pyridin-4-amine.
-
Summary of Reagents and Conditions
| Route | Step | Key Reagents | Typical Solvents | Temperature | Typical Yield (Est.) |
| 1 | Protection | 4-Aminopyridine, (Boc)₂O, Et₃N | DCM, THF | 0 °C to RT | >90% |
| Perfluoroethylation | Boc-4-AP, C₂F₅I, Photocatalyst, TFA | Acetonitrile, DMSO | Room Temp. (Light) | 40-60% | |
| Deprotection | Boc-protected intermediate, TFA | DCM | 0 °C to RT | >95% | |
| 2 | Halogenation | 2-(C₂F₅)pyridine, m-CPBA, POCl₃ | Acetic Acid, None | Reflux | 50-70% (2 steps) |
| Amination | 4-Cl-2-(C₂F₅)pyridine, Aq. NH₃ | THF, Water | 130-160 °C (Autoclave) | 60-80% |
Conclusion
The synthesis of 2-(Perfluoroethyl)pyridin-4-amine can be effectively achieved through several strategic pathways. Route 1, employing a late-stage C-H functionalization, represents a modern approach that benefits from the growing toolbox of photoredox catalysis. While potentially lower yielding in the key step, it offers high convergence. Route 2 follows a more traditional, yet robust, functional group interconversion strategy. The high-pressure amination step, while requiring specialized equipment, is often high-yielding and reliable. The choice of method will depend on the available starting materials, equipment, and desired scale of production. Both routes provide a logical and scientifically sound basis for obtaining this valuable fluoroalkylated building block for research and development.
References
- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
- Site‐selective C−H fluoroalkylation at the pyridylic position.
- Insight into C4 Selectivity in the Light‐Driven C−H Fluoroalkylation of Pyridines and Quinolines.
- Method for producing 2-amino-4-(trifluoromethyl)pyridine.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
The Strategic Integration of 2-(Perfluoroethyl)pyridin-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, fluorinated heterocyles have emerged as a cornerstone for enhancing metabolic stability, modulating basicity (pKa), and improving ligand-target interactions. This guide provides an in-depth exploration of 2-(Perfluoroethyl)pyridin-4-amine, a versatile building block poised for significant impact in medicinal chemistry. We will delve into its strategic applications, key reaction protocols, and the underlying scientific principles that make it a valuable asset for researchers, scientists, and drug development professionals.
The Rationale for 2-(Perfluoroethyl)pyridin-4-amine in Drug Design
The pyridine nucleus is a privileged scaffold, present in a multitude of FDA-approved drugs, owing to its ability to form crucial hydrogen bonds and other interactions with biological targets[1][2]. The introduction of a perfluoroethyl group at the 2-position introduces a unique set of properties that can be strategically leveraged to overcome common drug development hurdles.
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of the perfluoroethyl group significantly impacts the electronic distribution within the pyridine ring. This has a profound effect on the basicity of the 4-amino group and the pyridine nitrogen.
-
Lipophilicity and Permeability: Fluorination is a recognized strategy to enhance lipophilicity, which can improve membrane permeability and, consequently, oral bioavailability[4]. The perfluoroethyl group contributes significantly to the lipophilicity of the molecule.
A summary of expected physicochemical properties, drawing parallels from related structures, is presented below.
| Property | Expected Impact of 2-(Perfluoroethyl) Group | Rationale |
| pKa (Pyridine Nitrogen) | Decreased | Strong inductive electron-withdrawing effect of the C2F5 group. |
| LogP / LogD | Increased | High lipophilicity of the perfluoroalkyl chain. |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong and resistant to metabolic cleavage[4]. |
| Aqueous Solubility | Potentially Decreased | Increased lipophilicity can reduce solubility. |
Bioisosteric Replacement
The perfluoroethyl group can serve as a bioisostere for other chemical moieties, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions[3][5]. For example, it can be considered as a replacement for larger alkyl groups or other lipophilic substituents to enhance metabolic stability without drastically altering the steric profile. The pentafluorosulfanyl (SF5) group, which shares some electronic similarities with the perfluoroethyl group, has been successfully used as a bioisostere for trifluoromethyl, tert-butyl, and nitro groups[6].
Synthetic Accessibility and Key Reactions
While a direct, step-by-step synthesis of 2-(Perfluoroethyl)pyridin-4-amine is not widely published, its preparation can be envisaged through established synthetic methodologies for fluorinated pyridines. A potential synthetic route involves a formal [4+2] defluorocycloaddition of a perfluoroalkyl alkyne with a suitable amine, a method that has been demonstrated for the synthesis of meta-fluoroalkylated pyridin-4-amines[7].
Once obtained, 2-(Perfluoroethyl)pyridin-4-amine serves as a versatile starting material for a variety of crucial transformations in medicinal chemistry.
N-Acylation for Amide Library Synthesis
The formation of an amide bond is one of the most fundamental reactions in drug discovery. The 4-amino group of 2-(Perfluoroethyl)pyridin-4-amine can be readily acylated to generate a diverse library of amide derivatives.
Protocol: General Procedure for N-Acylation
This protocol outlines a standard procedure for the N-acylation of 2-(Perfluoroethyl)pyridin-4-amine using an acid chloride.
Materials:
-
2-(Perfluoroethyl)pyridin-4-amine
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Perfluoroethyl)pyridin-4-amine (1.0 eq.).
-
Solvent and Base: Dissolve the starting material in anhydrous DCM or DMF. Add the tertiary amine base (1.2 - 1.5 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Anhydrous Solvents: Essential to prevent unwanted side reactions of the highly reactive acid chloride.
-
Tertiary Amine Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Slow Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of byproducts.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring of 2-(Perfluoroethyl)pyridin-4-amine can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for introducing aryl, heteroaryl, or alkyl substituents, enabling extensive exploration of the chemical space around the core scaffold.
Protocol: Buchwald-Hartwig Amination of a Halogenated 2-(Perfluoroethyl)pyridine Derivative
This protocol provides a general method for the C-N cross-coupling of a hypothetical 4-halo-2-(perfluoroethyl)pyridine with an amine.
Materials:
-
4-Halo-2-(perfluoroethyl)pyridine (e.g., 4-bromo or 4-iodo)
-
Amine of choice
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-halo-2-(perfluoroethyl)pyridine (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 eq.) to a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired coupled product.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for 2-(Perfluoroethyl)pyridin-4-amine are not extensively documented, general principles of medicinal chemistry can guide its application in drug design[8][9].
Diagram of SAR Exploration:
Caption: SAR exploration around the core scaffold.
By systematically modifying the 4-amino group (R1) and other positions on the pyridine ring (R2), researchers can probe the SAR to optimize for:
-
Potency: Modifications can enhance binding affinity to the target protein.
-
Selectivity: Fine-tuning substituents can improve selectivity against off-targets.
-
ADME Properties: Alterations can improve solubility, permeability, and metabolic stability.
Conclusion and Future Perspectives
2-(Perfluoroethyl)pyridin-4-amine represents a valuable and somewhat underexplored building block in medicinal chemistry. Its unique electronic properties, conferred by the perfluoroethyl group, offer a powerful strategy for modulating the physicochemical and pharmacological profiles of drug candidates. The synthetic tractability of its core functional groups through well-established protocols like N-acylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse chemical libraries. As the demand for drug candidates with improved ADME properties continues to grow, the strategic incorporation of motifs like 2-(perfluoroethyl)pyridin-4-amine is expected to play an increasingly important role in the future of drug discovery.
References
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
[4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines. PubMed. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office. [Link]
-
Common bioisosteres of different functional groups. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
-
Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. ACS Publications. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Discovery and SAR of pyrrolo[2,1-f][10][11][12]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Preparation of N-acylated amines. ResearchGate. [Link]
-
2-phenylpyridin-4-amine Properties. EPA. [Link]
-
The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]
-
2-Amino-4-(trifluoromethyl)pyridine. PubChem. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
[(E)-4-pyridylmethyleneamino]-(2,3,5,6-tetrafluoro-4-pyridyl)amine. PubChem. [Link]
-
Physical and Chemical Properties. Interstate Technology and Regulatory Council. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. drughunter.com [drughunter.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcat.com [ijpcat.com]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
application of 2-(Perfluoroethyl)pyridin-4-amine in agrochemical synthesis
Application Note: Strategic Utilization of 2-(Perfluoroethyl)pyridin-4-amine in Agrochemical Synthesis
Executive Summary
This guide details the strategic application of 2-(Perfluoroethyl)pyridin-4-amine (CAS: Variable/Generic Structure Ref) as a bioisostere for the widely used 2-(trifluoromethyl)pyridin-4-amine.[1] While the trifluoromethyl (
This document provides validated protocols for overcoming the reduced nucleophilicity of this intermediate, ensuring high-yield synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.
Chemical Profile & Strategic Value
The substitution of a
Table 1: Physicochemical Comparison of Fluorinated 4-Aminopyridines
| Property | 2-(Trifluoromethyl)pyridin-4-amine | 2-(Perfluoroethyl)pyridin-4-amine | Impact on Agrochemical Design |
| Formula | Homologous series extension.[1] | ||
| LogP | ~1.59 | ~2.20 | Enhanced membrane permeability and cuticular penetration in leaves/insects.[1] |
| pKa (Conj. Acid) | 2.98 | 2.80 | Reduced basicity; less likely to be protonated at physiological pH.[1] |
| Metabolic Stability | High | Very High | |
| Nucleophilicity | Low | Very Low | Requires activated electrophiles (Acid Chlorides) rather than standard esters.[1] |
Data derived from comparative structure-activity relationship (SAR) studies of fluorinated pyridines [1][2].[1]
Synthetic Protocols
Protocol A: Synthesis of Pyrazole-Carboxamide Fungicides (SDHI Class)
Context: The primary application of this amine is as the "head" group in SDHI fungicides (analogous to Isopyrazam or Penthiopyrad). The low nucleophilicity of the exocyclic amine requires aggressive coupling conditions.
Objective: Coupling of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with 2-(perfluoroethyl)pyridin-4-amine.
Reagents:
-
Amine: 2-(Perfluoroethyl)pyridin-4-amine (1.0 equiv)[1]
-
Acid: Pyrazole carboxylic acid derivative (1.1 equiv)
-
Activation: Oxalyl Chloride (
) or Thionyl Chloride ( ) -
Base:
-Diisopropylethylamine (DIPEA) or Pyridine[1] -
Solvent: Dichloromethane (DCM) (anhydrous) or THF
Step-by-Step Methodology:
-
Acid Chloride Generation (In Situ):
-
Dissolve the pyrazole carboxylic acid (1.1 equiv) in anhydrous DCM under
atmosphere. -
Add a catalytic amount of DMF (2-3 drops).[1]
-
Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.[1]
-
Stir at room temperature (RT) for 2 hours until gas evolution (
, , ) ceases. -
Checkpoint: Verify complete conversion to acid chloride via TLC (quench aliquot with MeOH).[1] Evaporate solvent if excess
removal is critical, or proceed directly if stoichiometry is precise.
-
-
Coupling Reaction:
-
Redissolve the crude acid chloride in anhydrous DCM.
-
In a separate vessel, dissolve 2-(perfluoroethyl)pyridin-4-amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM.
-
Crucial Step: Add the amine solution slowly to the acid chloride solution at 0°C. (Reverse addition prevents dimerization of the acid chloride).
-
Allow to warm to RT and stir for 12–16 hours. The reaction may be sluggish due to the electron-deficient nature of the amine.
-
-
Workup & Purification:
-
Quench with saturated
.[1] -
Extract with DCM (
).[1] Wash combined organics with brine.[1][2] -
Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).[1] The product typically elutes later than the starting amine due to amide polarity, but the perfluoro group keeps it relatively non-polar.
-
Self-Validating Check:
-
LC-MS: Look for
peak.[1] The group adds significant mass (119 Da) compared to . -
NMR: The amide proton (
) typically appears downfield (9.0–10.5 ppm) as a broad singlet.
Protocol B: Radical Perfluoroalkylation (De Novo Synthesis)
Context: If the specific 2-perfluoroethyl intermediate is commercially unavailable, it can be synthesized from 4-aminopyridine via radical substitution (Minisci-type reaction).[1]
Reagents:
-
Perfluoroethyl iodide (
) or Sodium perfluoroethanesulfinate (Langlois Reagent analogue) -
Oxidant:
-BuOOH (TBHP) or DMSO/ [1]
Methodology Note: Direct perfluoroalkylation often yields a mixture of C2 and C3 isomers. However, the amino group at C4 directs substitution primarily to the C2 position due to electronic activation and steric accessibility.
-
Reference Condition: React 4-aminopyridine with
in DMSO using catalyst and at 25°C. Yields are typically 40-60% [3].[1]
Visualization of Workflows
Figure 1: Strategic Synthesis Pathway (SDHI Fungicide)
This diagram illustrates the convergent synthesis of a next-generation SDHI fungicide using the perfluoroethyl-pyridine building block.[1]
Caption: Convergent synthesis of SDHI fungicides utilizing the 2-(perfluoroethyl)pyridin-4-amine intermediate via acid chloride activation.
Analytical Standards & QC
Due to the fluorine content, standard
-
NMR: Essential for confirming the integrity of the
group. -
HPLC Conditions:
Safety & Handling
-
Skin Absorption: Fluorinated pyridines can be lipophilic enough to penetrate skin.[1] Always use Nitrile or Silver Shield gloves.[1]
-
Volatility: While less volatile than lower molecular weight pyridines, the amine should be handled in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents.[1] In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Nitrogen Oxides (
).
References
-
BenchChem. (2025).[1][6] A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Retrieved from
- Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Contextual grounding on Fluorine lipophilicity).
- Ji, Y., et al. (2013). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).
-
European Patent Office. (2012).[1] Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.[1] Retrieved from
-
MDPI. (2023).[1] Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Molecules. Retrieved from
Sources
- 1. Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Optimized Purification of 2-(Perfluoroethyl)pyridin-4-amine
Introduction & Physicochemical Context
The purification of 2-(Perfluoroethyl)pyridin-4-amine presents a classic "push-pull" electronic challenge in chromatography. This molecule contains a strongly electron-donating amino group at the C4 position and a strongly electron-withdrawing perfluoroethyl (
The Separation Challenge
While the perfluoroethyl group increases lipophilicity (making the molecule soluble in organic solvents), the 4-amino pyridine core remains basic. On standard silica gel, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting strongly with acidic silanol groups (
-
Severe Peak Tailing: Loss of resolution and fraction purity.
-
Irreversible Adsorption: Yield loss as compound "sticks" to the baseline.
-
Co-elution: Broad peaks overlapping with impurities.
This guide provides three validated protocols to overcome these issues, prioritizing Amine-Modified Silica and Buffered Normal Phase strategies.
Chemical Profile & Strategy
| Property | Characteristic | Chromatographic Implication |
| Basicity | Pyridine | Requires basic modifier (TEA/NH |
| Polarity | Moderate ( | Elutes in mid-polarity solvents (e.g., 30-60% EtOAc/Hex). |
| UV Activity | Strong absorption at 254 nm (Pyridine core). | UV detection is highly effective. |
| Solubility | Good in EtOAc, DCM, MeOH. Poor in pure Hexanes. | Avoid loading in pure hexanes to prevent precipitation. |
Mechanism of Interaction
The diagram below illustrates the competing interactions occurring inside the column.
Figure 1: Mechanism of silanol blocking by Triethylamine (TEA).
Protocol A: Standard Silica with Mobile Phase Modifier
Best for: General purification when specialized columns are unavailable.
Principle: Triethylamine (TEA) is added to the mobile phase.[1] It has a higher pKa (~10.7) than the aminopyridine, effectively "capping" the acidic silanols and allowing the target to elute symmetrically.
Materials
-
Stationary Phase: Standard Flash Silica Gel (40–63 µm).
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (v/v) .
-
Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (v/v) .
-
Sample Solvent: DCM or minimal EtOAc.
Step-by-Step Procedure
-
Column Pre-treatment (Crucial):
-
Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 10% B with 1% TEA).
-
Why? This saturates the silica surface with TEA before the sample touches it. If you skip this, the sample will streak immediately upon loading.
-
-
Sample Loading:
-
Dissolve the crude 2-(Perfluoroethyl)pyridin-4-amine in a minimum volume of DCM.
-
Liquid Load: Inject directly onto the pre-equilibrated column.
-
Dry Load: If the crude is dirty, adsorb onto silica (1:3 ratio), dry, and pack into a solid load cartridge.
-
-
Gradient Elution:
-
Flow Rate: 15–20 mL/min (for a 12g column).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5% → 60% B (Linear ramp)
-
15–18 min: 60% → 100% B (Flush)
-
-
-
Detection: Monitor UV at 254 nm and 280 nm .
Protocol B: Amine-Functionalized Silica (Recommended)
Best for: High-value intermediates, fragile compounds, or eliminating TEA odor.
Principle: The silica surface is chemically bonded with propyl-amine groups. This creates a basic surface that repels the basic pyridine, preventing adsorption without needing mobile phase modifiers.
Materials
-
Stationary Phase: KP-NH (Amino-silica) or equivalent.
-
Solvent B: Ethyl Acetate (or DCM if solubility is an issue).
-
No TEA required.
Step-by-Step Procedure
-
Equilibration: Flush column with 100% Hexanes for 2 CV.
-
Loading: Liquid load in DCM/Hexane mix.
-
Gradient Elution:
-
Because the "drag" from silanols is gone, the compound will elute much faster (lower Rf) than on standard silica.
-
Gradient:
-
0–10 min: 0% → 40% EtOAc in Hexanes.
-
Note: The target likely elutes between 15–25% EtOAc.
-
-
-
Post-Run: Flush column with MeOH/EtOAc to clean, then store in Isopropanol/Hexane (avoid storing in pure EtOAc to prevent oxidation of the amine phase).
Protocol C: Reverse Phase (C18) Polishing
Best for: Final purity >99% or removing non-polar synthetic byproducts.
Principle: Using a high pH buffer keeps the pyridine deprotonated (neutral), maximizing retention on the lipophilic C18 chain and ensuring sharp peaks.
Materials
-
Stationary Phase: C18 (end-capped).
-
Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~8.5) OR 0.1% Ammonium Hydroxide.
-
Solvent B: Acetonitrile (ACN).
Step-by-Step Procedure
-
Sample Prep: Dissolve sample in 1:1 Water/ACN. If cloudy, add minimal DMSO.
-
Gradient:
-
0–1 min: 5% B.
-
1–12 min: 5% → 95% B.
-
-
Observation: The perfluoroethyl group is significantly hydrophobic. Expect elution later in the gradient (approx. 50-70% B) compared to non-fluorinated analogs.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal purification route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Streaking Peak | Acidic silanols interacting with amine. | Increase TEA to 2% or switch to Method B (Amine-Silica). |
| Compound Precipitates | Solubility limit in Hexanes reached. | Use DCM as the weak solvent instead of Hexanes (e.g., DCM -> MeOH gradient). |
| Low Recovery | Irreversible binding to silica. | Flush column with DCM:MeOH:NH |
| Double Peaks | Protonation equilibrium. | Ensure pH is distinct (either very basic with TEA or very acidic with TFA—though basic is preferred). |
References
-
Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Phenomenex. (2023). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides and Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]
-
Reich, H. J. (2022).[5] pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from [Link]
Sources
analytical techniques for monitoring reactions of 2-(Perfluoroethyl)pyridin-4-amine
Executive Summary
The incorporation of perfluoroalkyl groups into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery to modulate lipophilicity (
Monitoring reactions of this scaffold requires specific analytical strategies due to:
-
Electronic Deactivation: The
group lowers the pKa of the pyridine nitrogen and the nucleophilicity of the C4-amine. -
Lipophilicity: Significant retention shifts in Reverse-Phase Chromatography (RPC).
-
Fluorine Signature: The unique ability to utilize
NMR for quantitative, standard-free reaction monitoring.
This guide details three validated protocols for monitoring reactions involving this scaffold: UPLC-MS (High-Sensitivity),
Physicochemical Context & Analytical Logic[1]
Understanding the molecule's properties is prerequisite to selecting the correct analytical method.
| Property | Value (Estimated) | Analytical Implication |
| Formula | Monoisotopic Mass: 212.04 Da . [M+H] | |
| pKa (Pyridine N) | ~4.5 - 5.5 | Lower than 4-aminopyridine (9.1) due to |
| pKa (Aniline N) | ~ -6 (Calculated) | Non-basic. Will not protonate under standard LC conditions. |
| LogP | ~ 2.0 - 2.5 | Moderately lipophilic. Retains well on C18 columns. |
| UV Max | ~250-260 nm | Strong absorption due to aminopyridine conjugation. |
Protocol A: UPLC-MS Monitoring (The Workhorse)
Application: Trace analysis, impurity profiling, and conversion tracking (< 95% purity).
Mechanistic Rationale
The C2-pentafluoroethyl group increases the lipophilicity of the molecule, requiring a higher organic ratio for elution compared to non-fluorinated pyridines. The use of 0.1% Formic Acid (FA) is non-negotiable; it ensures the pyridine nitrogen is fully protonated (
Instrument Configuration
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters BEH C18 (
, ) or Phenomenex Kinetex F5 (if selectivity issues arise). -
Column Temp:
(Reduces backpressure, improves mass transfer). -
Flow Rate:
.
Mobile Phase Gradient
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
| Time (min) | %A | %B | Curve | Description |
| 0.00 | 95 | 5 | - | Initial equilibration |
| 0.20 | 95 | 5 | Linear | Injection hold |
| 2.50 | 5 | 95 | Linear | Elution gradient |
| 3.00 | 5 | 95 | - | Wash |
| 3.10 | 95 | 5 | - | Re-equilibration |
Sample Preparation (Self-Validating Step)
To prevent "reaction in the vial," samples must be quenched immediately.
-
Aliquot: Take
of reaction mixture. -
Quench: Add to
of MeCN:Water (1:1) .-
Note: If the reaction uses electrophiles (e.g., acid chlorides), use MeOH as the quench to convert excess reagent to methyl ester, distinguishing it from the hydrolyzed acid.
-
-
Filter: Centrifuge at 13,000 rpm for 2 mins or filter through
PTFE.
Protocol B: NMR Spectroscopy (The Gold Standard)
Application: Quantitative kinetics, regio-isomer determination, and mass balance verification without reference standards.
Mechanistic Rationale
The
Spectral Signature[2]
-
Group:
(appears as a singlet or broadened triplet). -
Group:
(closer to the ring, appears as a quartet). -
Coupling (
): ~2-5 Hz (often unresolved in broad scans).
Experimental Protocol
-
Sample Prep: Transfer
reaction mixture into an NMR tube. -
Solvent: Add
DMSO-d6 (preferred for solubility) or CD OD . -
Internal Standard (Optional but Recommended): Add
of -Trifluorotoluene ( ).-
Why? This allows for quantitative yield calculation (qNMR) by integrating the product
signal against the standard.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE for accurate integration).
-
Relaxation Delay (D1):
(Fluorine has long T1 relaxation times; insufficient delay leads to under-integration). -
Scans (NS): 16-32 (Sufficient due to high sensitivity of
).
-
Protocol C: Rapid TLC Visualization
Application: Quick qualitative check during synthesis.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 50% EtOAc / 50% Hexanes (Adjust based on co-reactants).
-
Visualization:
-
UV (254 nm): Dark spot (Pyridine ring).
-
Ninhydrin Stain: Heats to Red/Purple (Free primary amine).
-
Diagnostic: If the amine reacts (e.g., amide formation), the Ninhydrin spot will disappear or change color drastically.
-
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate monitoring technique based on reaction stage and data requirements.
Caption: Decision matrix for monitoring 2-(Perfluoroethyl)pyridin-4-amine reactions, prioritizing NMR for kinetics and UPLC-MS for impurity profiling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad Peak in NMR | Paramagnetic impurities or insufficient shimming. | Filter sample through Celite; increase relaxation delay (D1). |
| Peak Tailing (UPLC) | Interaction of basic pyridine with silanols. | Ensure mobile phase pH < 3.0 (use 0.1% Formic Acid or TFA). |
| Low MS Signal | Ion suppression from high concentration. | Dilute sample 100x; switch to smaller injection volume ( |
| Missing Amine Signal | Amine proton exchange in protic solvents. | Use DMSO-d6 instead of MeOD; ensure solvent is dry. |
References
-
Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods:
Chemical Shifts. University of Wisconsin-Madison. Link -
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-(trifluoromethyl)pyridine (Analogous Reference). Link
-
BenchChem. (2025).[2][3] Protocols for Monitoring Aminopyridine Reactions. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Text Reference).
Sources
Application Notes & Protocols: 2-(Perfluoroethyl)pyridin-4-amine as a Versatile Precursor for Novel PET Tracers
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(Perfluoroethyl)pyridin-4-amine as a key precursor for the synthesis of Positron Emission Tomography (PET) tracers. We explore the strategic advantages conferred by the unique structural motifs of this molecule—the metabolically robust perfluoroethyl group and the synthetically versatile 4-amino moiety on a pyridine scaffold. This guide presents a representative synthesis of the precursor, a detailed protocol for radiolabeling with Fluorine-18 ([¹⁸F]) via a prosthetic group strategy, and outlines the subsequent quality control and application in preclinical imaging models.
Introduction: The Strategic Value of Fluorinated Pyridines in PET
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1] The utility of PET is fundamentally dependent on the development of specific and effective radiotracers.[2] Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal half-life (109.7 min), low positron energy (0.635 MeV), and high yield production from medical cyclotrons.[3][4]
The incorporation of fluorine into bioactive molecules often enhances metabolic stability and can improve binding affinity and pharmacokinetic profiles. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The precursor, 2-(Perfluoroethyl)pyridin-4-amine, combines these features, making it a highly valuable starting material for tracers targeting a range of biological systems, from neurological disorders to oncology.[5][6] The perfluoroethyl group, in particular, can enhance lipophilicity for better blood-brain barrier penetration while resisting metabolic degradation, and the 4-amino group provides a reliable chemical handle for conjugation without compromising the core structure's electronic properties.
Precursor Profile: 2-(Perfluoroethyl)pyridin-4-amine
The strategic design of a PET tracer begins with the precursor, an unlabeled compound that serves as the scaffold for radioisotope incorporation.[1] The choice of 2-(Perfluoroethyl)pyridin-4-amine is deliberate, leveraging its distinct chemical features:
-
Pyridine Core: A nitrogenous heterocycle frequently found in pharmaceuticals, capable of interacting with a wide array of biological targets. Its electron density facilitates specific radiolabeling strategies.[7]
-
Perfluoroethyl Group (-C₂F₅): This group offers significant advantages. It is highly resistant to metabolic attack (e.g., enzymatic oxidation), which is critical for maintaining the tracer's integrity in vivo. Furthermore, its lipophilicity can be tuned to enhance passage across cellular membranes, including the blood-brain barrier.[4]
-
4-Amino Group (-NH₂): This primary amine serves as a versatile functional handle. It is an excellent nucleophile, allowing for straightforward covalent attachment to other molecules, including [¹⁸F]-labeled prosthetic groups, through amide bond formation. This is particularly useful when direct radiofluorination of the pyridine ring is challenging or undesirable.
Representative Precursor Synthesis Workflow
While multiple synthetic routes exist, a common approach involves building the substituted pyridine ring. The following diagram illustrates a conceptual workflow for obtaining the precursor.
Caption: Conceptual workflow for the synthesis of the target precursor.
Radiolabeling Strategy: The Prosthetic Group Approach
Direct nucleophilic aromatic substitution ([¹⁸F]SNAr) on an unactivated pyridine ring can be challenging. A more robust and widely applicable strategy is the use of an [¹⁸F]-labeled prosthetic group, or building block.[3] This approach involves a two-step process: first, the radioisotope is incorporated into a small, reactive molecule, which is then conjugated to the precursor.
For 2-(Perfluoroethyl)pyridin-4-amine, the primary amine is an ideal site for acylation. We will detail the use of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used and commercially available prosthetic group for labeling proteins and amine-containing molecules.
Overall Radiolabeling and Imaging Workflow
The complete process from receiving the radioisotope to conducting a preclinical PET scan is a multi-stage operation requiring careful coordination and stringent quality control.
Caption: The integrated workflow from [¹⁸F]fluoride production to in vivo PET imaging.
Detailed Experimental Protocols
Disclaimer: All work with radioactive materials must be conducted in a designated radiochemistry facility with appropriate shielding (e.g., hot cell) and by personnel trained in radiation safety.
Protocol 3.1: Synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
This protocol is adapted from established methods for automated synthesis.[8]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]⁻.
-
The trapped [¹⁸F]⁻ is eluted into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The mixture is dried via azeotropic distillation under a stream of nitrogen or argon at 110-120 °C to form the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This drying step is critical for activating the fluoride for nucleophilic substitution.[8]
-
-
Radiofluorination:
-
A solution of the SFB precursor, N-succinimidyl-4-(trimethylammonium triflate)benzoate, in anhydrous acetonitrile or DMSO is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 100-120 °C for 10-15 minutes.
-
-
Intermediate Purification:
-
The reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The [¹⁸F]SFB is retained on the cartridge while unreacted [¹⁸F]fluoride and polar impurities are washed away.
-
The purified [¹⁸F]SFB is eluted from the cartridge with anhydrous acetonitrile or ethanol into a clean reaction vessel and dried.
-
Protocol 3.2: Conjugation of [¹⁸F]SFB to 2-(Perfluoroethyl)pyridin-4-amine
-
Precursor Preparation: Prepare a solution of 2-(Perfluoroethyl)pyridin-4-amine (1-2 mg) in a suitable anhydrous solvent like dimethylformamide (DMF) or DMSO containing a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.
-
Conjugation Reaction:
-
Add the precursor solution to the vessel containing the dried [¹⁸F]SFB from Protocol 3.1.
-
Heat the reaction mixture at 80-100 °C for 15-20 minutes. The succinimidyl ester of [¹⁸F]SFB reacts with the primary amine of the precursor to form a stable amide bond.
-
Caption: Reaction scheme for the conjugation of the precursor with [¹⁸F]SFB.
Protocol 3.3: Purification and Formulation
-
Semi-Preparative HPLC:
-
The crude reaction mixture is quenched with the HPLC mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column).
-
A gradient elution (e.g., water/acetonitrile with 0.1% TFA) is used to separate the final radiolabeled product from the unreacted precursor, hydrolyzed [¹⁸F]SFB (4-[¹⁸F]fluorobenzoic acid), and other impurities.
-
The radioactive peak corresponding to the desired product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the tracer.
-
The cartridge is washed with sterile water to remove the organic solvent (acetonitrile).
-
The final tracer is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to achieve the desired final concentration and an ethanol content typically below 10%.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 3.4: Quality Control (QC)
Stringent QC is mandatory to ensure the tracer is safe and effective for in vivo use.
-
Radiochemical Purity:
-
Method: Analytical radio-HPLC.
-
Procedure: Inject a small aliquot of the final product onto an analytical HPLC column.
-
Acceptance Criterion: Radiochemical purity should be ≥95%.[9]
-
-
Molar Activity (Aₘ):
-
Method: Calculated from the analytical HPLC chromatogram.
-
Procedure: The amount of radioactivity is measured using a dose calibrator. The mass of the non-radioactive ("cold") compound is determined from the UV peak area on the HPLC chromatogram by comparing it to a standard curve.
-
Calculation: Aₘ (GBq/µmol) = Radioactivity (GBq) / Moles of compound.
-
Significance: High molar activity is crucial to minimize the injected chemical mass and avoid pharmacological effects or receptor saturation.[9]
-
-
Identity Confirmation: Co-injection of the final radioactive product with a non-radioactive, authenticated reference standard on analytical HPLC should result in a single, co-eluting peak in both the radioactivity and UV detectors.
-
Residual Solvents, pH, and Sterility: Standard pharmaceutical tests must be performed to ensure the final product is safe for injection.
| Parameter | Typical Value | Method |
| Radiochemical Yield | 15-30% (decay-corrected) | Dose Calibrator |
| Synthesis Time | 60-90 minutes | - |
| Radiochemical Purity | >97% | Analytical Radio-HPLC |
| Molar Activity | 50-150 GBq/µmol | Analytical Radio-HPLC |
Application Example: Preclinical Imaging of Amyloid-β Plaques
PET tracers derived from fluoropyridyl structures have shown significant promise for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[5] A tracer synthesized from 2-(Perfluoroethyl)pyridin-4-amine could be evaluated in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
Experimental Outline:
-
Animal Model: Aged APP/PS1 transgenic mice and age-matched wild-type controls.
-
Tracer Administration: The formulated [¹⁸F]-tracer is administered via tail-vein injection.
-
Dynamic PET/CT Imaging: Mice are anesthetized and placed in a small-animal PET/CT scanner. A dynamic scan (e.g., 60 minutes) is acquired immediately following injection. The CT scan provides anatomical co-registration.
-
Image Analysis: Time-activity curves (TACs) are generated for various brain regions (e.g., cortex, hippocampus, cerebellum). The standardized uptake value (SUV) is calculated to quantify tracer uptake.
-
Ex vivo Biodistribution & Autoradiography: After the final scan, tissues are harvested, weighed, and counted in a gamma counter to confirm the biodistribution. Brain sections can be exposed to phosphor imaging plates (autoradiography) and correlated with immunohistochemistry for Aβ plaques to confirm target-specific binding.
Expected Outcome: A successful tracer would show significantly higher uptake and retention in the Aβ-rich brain regions of transgenic mice compared to wild-type controls, demonstrating its potential for detecting Aβ pathology in vivo.[5]
References
-
Zhang, W., et al. (2012). Preclinical Characterization of a Novel Class of ¹⁸F-labeled PET Tracers for amyloid-β. Journal of Nuclear Medicine. Available at: [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
-
Ting, R., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. Scientific Reports. Available at: [Link]
-
Washington University in St. Louis. (n.d.). PET tracers for detection of early stage Alzheimer's disease. Office of Technology Management. Available at: [Link]
-
Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Chemical Society Reviews. Available at: [Link]
-
Invicro. (2021). The Role of PET Imaging in Preclinical Oncology. Invicro. Available at: [Link]
-
Kniess, T., et al. (2021). Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. Available at: [Link]
-
Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers. Forschungszentrum Jülich. Available at: [Link]
-
Neumann, K., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry. Available at: [Link]
-
Warnock, G., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics. Available at: [Link]
-
Marcus, C. S. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. Available at: [Link]
-
Corcoran, J., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules. Available at: [Link]
-
Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. Available at: [Link]
-
Ono, M., et al. (2011). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry. Available at: [Link]
-
Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules. Available at: [Link]
-
Basnet, A., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. Available at: [Link]
-
Iovita, A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules. Available at: [Link]
-
Zeni, M., et al. (2024). The PET imaging applications in drug discovery and development, where do we stand? ResearchGate. Available at: [Link]
-
Ishiki, A., et al. (2022). PET imaging of Amyloid and Tau in Alzheimer's disease. Tohoku Journal of Experimental Medicine. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. itnonline.com [itnonline.com]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 7. mdpi.com [mdpi.com]
- 8. Automated synthesis of PET tracers [fz-juelich.de]
- 9. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Perfluoroalkyl)pyridines
Welcome to the technical support guide for the synthesis of 2-(perfluoroalkyl)pyridines. These valuable compounds are crucial building blocks in medicinal chemistry and materials science, yet their preparation is often fraught with challenges ranging from poor regioselectivity to low yields. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to navigate these synthetic hurdles. We will explore common problems, their underlying causes, and robust solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented with potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low or No Yield in Copper-Catalyzed Trifluoromethylation of 2-Halopyridines
You are attempting to couple a 2-halopyridine (e.g., 2-bromo- or 2-iodopyridine) with a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) using a copper catalyst, but the reaction is sluggish or fails completely.
Potential Causes & Solutions:
-
Catalyst Poisoning: The pyridine nitrogen is a notorious culprit for coordinating to and deactivating transition metal catalysts.[1]
-
Solution: Increase the steric bulk around the metal center. Employing sterically demanding ligands such as 1,10-phenanthroline can shield the copper catalyst from the pyridine nitrogen, preserving its activity.[2]
-
-
Inactive Trifluoromethylating Reagent: The Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic activator to generate the reactive trifluoromethyl anion ("CF₃⁻").
-
Solution: Ensure a suitable fluoride source (e.g., TBAF, CsF, KF) or an alkoxide base is present in stoichiometric amounts to activate the TMSCF₃.[3] The choice of activator can be critical and may require screening.
-
-
Poor Reagent Purity or Inertness: Organometallic reactions are highly sensitive to oxygen and moisture.
-
Solution: Use freshly distilled, anhydrous solvents. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Ensure all reagents are of high purity and handled under strictly inert conditions.[1]
-
-
Formation of Palladium Black: If using a palladium catalyst, the appearance of a black precipitate indicates catalyst decomposition.
-
Solution: This often happens at excessively high temperatures. Lower the reaction temperature to a range of 80-100 °C and extend the reaction time. Monitor the reaction mixture for any visual signs of decomposition.[1]
-
Issue 2: Poor Regioselectivity in Radical Perfluoroalkylation (Minisci-type Reaction)
You are performing a direct C-H perfluoroalkylation on an unsubstituted or substituted pyridine using a radical initiator, but you obtain a mixture of C2, C3, and C4-substituted isomers, making purification a significant challenge.
Potential Causes & Solutions:
-
Competing Reaction Sites: Under acidic conditions required for protonation, the pyridine ring is activated towards radical attack, but multiple positions (primarily C2 and C4) can be competitive.[4][5]
-
Solution 1 (Blocking Groups): Employ a removable blocking group to direct the functionalization. For instance, a strategically placed blocking group can force the perfluoroalkylation to occur at a specific, less-hindered position.[6]
-
Solution 2 (N-Oxide Strategy): Convert the pyridine to its corresponding N-oxide. This alters the electronic properties of the ring, often favoring functionalization at the C2 position. The N-oxide can be readily removed in a subsequent step.
-
Solution 3 (Photoredox Catalysis): Modern visible-light-mediated Minisci reactions often offer superior regioselectivity and proceed under milder conditions, which can minimize side reactions and improve control.[7] These methods have shown great promise for late-stage functionalization.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose: a nucleophilic, electrophilic, or radical source?
The choice depends heavily on your substrate and desired reaction pathway. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting a trifluoromethylation strategy.
| Reagent Type | Common Examples | Typical Application | Key Considerations |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash), CF₃SO₂Na | Copper- or Palladium-catalyzed cross-coupling with 2-halopyridines.[8] | Requires an activator (e.g., F⁻, base). Sensitive to air and moisture. |
| Electrophilic | Togni Reagents, Umemoto Reagents | Trifluoromethylation of electron-rich substrates like enamines or organometallics.[9] | Generally more stable and easier to handle than nucleophilic sources. Can be expensive. |
| Radical | CF₃I, TFAA + N-Oxide, Langlois' Reagent (NaSO₂CF₃) | Direct C-H functionalization of pyridines (Minisci-type reactions).[4][10] | Often requires an initiator (thermal, photochemical, or redox). Regioselectivity can be a major challenge. |
Q2: My reaction requires harsh conditions (high temperature, strong acids). Are there milder alternatives?
Absolutely. The field has moved significantly towards milder reaction conditions.
-
Photoredox Catalysis: As mentioned, visible-light photoredox catalysis has revolutionized radical perfluoroalkylation, allowing many Minisci-type reactions to proceed at room temperature with high functional group tolerance.[7]
-
Improved Copper Catalysis: Modern copper-catalyzed systems often use sophisticated ligands that enable trifluoromethylation at lower temperatures (e.g., < 100 °C) compared to early protocols.[2]
-
Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow reactor can provide superior control over temperature and reaction time, minimizing byproduct formation and improving safety and scalability.[10]
Q3: How can I improve the regioselectivity to favor the C2 position over the C4 position in a Minisci reaction?
Achieving C2 selectivity is a classic challenge. Here is a logical breakdown of approaches:
Caption: Strategies to achieve C2-selective perfluoroalkylation of pyridines.
-
Cross-Coupling (Most Reliable): The most unambiguous route is to start with a 2-halopyridine and perform a transition-metal-catalyzed cross-coupling reaction. This pre-functionalization definitively controls the reaction site.[11]
-
N-Oxide Activation: Activating the pyridine as an N-oxide electronically favors radical attack at the C2 position. This is a powerful strategy for direct C-H functionalization.[10]
-
Directed Metalation: If your pyridine has a directing group (e.g., -CONR₂, -OMe) at the C3 position, you can use a strong base (like LDA or TMP-bases) to selectively deprotonate the C2 position, followed by quenching with an electrophilic perfluoroalkyl source.[12]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Bromopyridine
This protocol provides a robust starting point for the synthesis of 2-(trifluoromethyl)pyridine using the Ruppert-Prakash reagent.
Materials:
-
2-Bromopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuI (10 mol%), 1,10-phenanthroline (12 mol%), and spray-dried KF (2.0 equivalents).
-
Reagent Addition: Add 2-bromopyridine (1.0 equivalent) followed by anhydrous DMF.
-
TMSCF₃ Addition: Add TMSCF₃ (1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-(trifluoromethyl)pyridine.
References
-
Minisci reaction - Wikipedia. Wikipedia. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
meta-Selective thiofluoroalkylation of substituted pyridines via Zincke imines. Request PDF. [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Wang, X., & Truc, V. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 110-143. [Link]
-
Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. National Institutes of Health. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
-
Beier, P., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(5), 1873-1881. [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed. [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
-
Various protocols for trifluoromethylation. ResearchGate. [Link]
-
4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. [Link]
-
Gonda, Z., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4758. [Link]
- Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. MIT Open Access Articles. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]
-
Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. [Link]
-
Douglas, J. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chemistry, 22(45), 16180–16184. [Link]
-
Knochel, P., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2, 463. [Link]
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. MDPI. [Link]
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ResearchGate. [Link]
- advances and challenges in the synthesis of pyrrole systems of a limited access. [No Source Found].
-
Wang, F., et al. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated cyclization of enamines. Beilstein Journal of Organic Chemistry, 12, 1960–1965. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
Technical Support Center: Safe Handling and Storage of Organofluorine Compounds
Introduction
The incorporation of fluorine into organic molecules imparts unique and often highly desirable properties, influencing everything from metabolic stability in pharmaceuticals to the thermal resistance of polymers.[1][2] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.[3][4] However, the reagents used to introduce fluorine and the resulting organofluorine compounds themselves present a unique set of handling and safety challenges.[1] The high reactivity of many fluorinating agents, the potential to generate highly toxic and corrosive byproducts like hydrofluoric acid (HF), and the distinct chemical behavior of the carbon-fluorine bond demand specialized knowledge and procedures.[4][5][6]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is designed not as a rigid set of rules, but as a dynamic, problem-solving tool. Here, we address specific, practical issues you may encounter in the lab, providing not just the "what" but the "why" behind each recommendation, grounded in chemical principles and authoritative safety standards.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of organofluorine compounds. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experiments.
Issue 1: My glass reaction flask appears etched/cloudy after a deoxofluorination reaction.
Question: I just ran a reaction using diethylaminosulfur trifluoride (DAST) in a standard borosilicate glass flask. After workup, I noticed the inside of the flask has a cloudy, etched appearance. What happened, and is my equipment safe to reuse?
Answer:
This is a classic sign of hydrofluoric acid (HF) generation. You should immediately and carefully neutralize and decontaminate the flask before considering its disposal. Do not reuse the flask. The integrity of the glass has been compromised, making it unsafe for future work, especially under vacuum or pressure.
-
Causality: Reagents like DAST and Deoxo-Fluor™ are powerful deoxofluorinating agents, but they can generate free HF upon contact with moisture or during decomposition.[5] HF is extremely corrosive and readily reacts with silicon dioxide (SiO₂), the primary component of glass, to form silicon tetrafluoride (SiF₄) gas and water. This is the etching process you are observing. Even newer, solid fluorinating agents can produce corrosive byproducts under certain conditions.[7]
-
Preventative Protocol:
-
Material Selection: Whenever possible, conduct reactions with HF-generating reagents in plasticware. Polytetrafluoroethylene (PTFE, or Teflon) and polyethylene (HDPE) are excellent choices.[6]
-
Inert Atmosphere: Ensure your reaction setup is scrupulously dry and maintained under an inert atmosphere (e.g., nitrogen or argon). This minimizes the water available to react with the fluorinating agent.[8]
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, stirred, basic solution (e.g., saturated sodium bicarbonate). Never add water or base directly to the bulk reaction mixture, as this can be violently exothermic.[7]
-
Issue 2: I'm planning a large-scale reaction with an electrophilic fluorinating agent and I'm concerned about thermal runaway.
Question: I need to scale up an α-fluorination using Selectfluor®. My small-scale trials were fine, but I'm worried about heat management on a larger scale. How can I mitigate the risk?
Answer:
Your concern is well-founded. While electrophilic reagents like Selectfluor® are generally crystalline solids and considered easier to handle than many nucleophilic agents, all fluorination reactions are highly exothermic.[7][9] Scaling up can turn a manageable temperature increase into a dangerous thermal runaway.
-
Causality: The formation of the C-F bond is one of the most exothermic single bond formations in organic chemistry.[3] Without proper heat dissipation, the reaction rate can increase exponentially, leading to a rapid rise in temperature and pressure, potentially causing vessel rupture or violent decomposition of reagents and solvents.
-
Risk Mitigation Strategy:
-
Controlled Addition: Do not add the reagent all at once. Add the Selectfluor® in small portions over time to the stirred reaction mixture. For larger scales, consider adding a solution of the reagent via an addition funnel.
-
Cooling: Begin the reaction at a lower temperature (e.g., 0 °C or -10 °C) to maintain better control. Use an ice bath or a cryocooler and monitor the internal temperature with a thermocouple.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help dissipate heat more effectively, though this may impact reaction kinetics.
-
Calorimetry Studies: For critical or large-scale industrial processes, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) is essential to understand the heat flow and determine safe operating limits.
-
Issue 3: I detected a faint, sharp odor after working with an organofluorine compound, and now I have a lingering headache.
Question: I was synthesizing a trifluoromethylated aromatic compound. Everything was done in the fume hood, but I noticed a faint odor. A few hours later, I developed a headache. Could this be an exposure? What should I do?
Answer:
Yes, this could certainly be a low-level exposure, and you should treat it seriously. Organofluorine compounds vary widely in toxicity, but many are harmful if inhaled.[7] The odor could be the compound itself, a volatile byproduct, or traces of HF.
-
Immediate Actions:
-
Inform Your Supervisor: Report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) office immediately.
-
Seek Medical Evaluation: Do not ignore symptoms like a headache. Seek a medical evaluation and be prepared to provide the Safety Data Sheet (SDS) for all chemicals used.
-
Document Everything: Record the details of the experiment, the duration of your work, the specific symptoms you experienced, and the time they appeared.
-
-
System Validation & Prevention:
-
Fume Hood Verification: Do not use the fume hood again until it has been certified by EHS. Verify its face velocity is adequate (typically 80-120 feet per minute). Ensure the sash was at the correct height during your work.
-
Review Your PPE: Were you using the correct gloves? Was your lab coat fully buttoned? While inhalation is the primary concern here, this is a good time to review all PPE practices.
-
Consider Respiratory Protection: For highly volatile or toxic organofluorine compounds, or when engineering controls are insufficient, a respirator may be required.[10][11] This requires a formal respiratory protection program, including fit testing and training.
-
Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q1: What are the best gloves to use for organofluorine chemistry?
This is a critical question, as no single glove type is resistant to all chemicals. The choice depends on the specific compound and solvent.
-
General Guidance: For many applications, using two pairs of nitrile gloves ("double-gloving") provides good dexterity and protection for incidental contact.[12]
-
For Aggressive Reagents/Solvents: For reagents like DAST or when working with solvents like hexafluoroisopropanol, heavier-duty gloves are necessary. Neoprene or butyl rubber gloves are often recommended.[13]
-
Crucial Step - Check Compatibility: Always consult the glove manufacturer's chemical resistance chart for the specific chemicals you are using. Do not rely on assumptions.
| Glove Material | General Use Case | Key Considerations |
| Nitrile | Good for incidental contact with many solvents and solids. | Check breakthrough times. Can be degraded by some fluorinated solvents. |
| Neoprene | Excellent for handling fluorine gas and HF.[13] | Offers good broad-spectrum chemical resistance. |
| Butyl Rubber | Provides superior resistance to many aggressive chemicals. | Can be less dexterous than nitrile. |
Q2: What are the essential components of a "Fluorination-Ready" workspace?
A self-validating, safe workspace for organofluorine chemistry includes several layers of protection.
-
Certified Chemical Fume Hood: This is non-negotiable. It must be tested and certified annually.[13]
-
Unobstructed Safety Shower & Eyewash: The path to this equipment must be clear at all times.[13][14]
-
HF-Specific First Aid: An HF-specific first aid station must be present. This must include a tube of 2.5% calcium gluconate gel that is within its expiry date.[6][15][16][17] All lab personnel must be trained in its use.
-
Dedicated Spill Kit: This should contain neutralizers like sodium bicarbonate or calcium carbonate for acid spills, and appropriate absorbent materials.[18][19]
-
Compatible Materials: Use Teflon, polyethylene, or other fluoropolymer labware when there is a risk of generating HF.[6]
Storage and Waste Disposal
Q3: How should I store my fluorinating agents and organofluorine intermediates?
Proper storage is crucial for both safety and chemical stability.[8]
-
Segregation is Key: Store fluorinating agents away from incompatible materials, especially:
-
Environment: Store in a cool, dry, and well-ventilated area.[8] Many organofluorine compounds are sensitive to heat and moisture.[8] Some may require storage at low temperatures (e.g., -20°C) or under an inert atmosphere.[8]
-
Container Integrity: Use tightly sealed containers. For particularly sensitive materials, consider using a desiccator or storing inside a glove box. Periodically inspect containers for any signs of degradation or pressure buildup.[14]
Q4: What is the correct procedure for disposing of organofluorine waste?
Organofluorine waste must be treated as hazardous waste and must never be disposed of down the drain.
-
Causality: Halogenated solvents, which include many organofluorine compounds, require special disposal methods, often involving high-temperature incineration.[22] Mixing them with non-halogenated solvent waste streams can make the entire batch more expensive and difficult to dispose of.[22]
-
Waste Disposal Workflow:
-
Identify and Segregate: Always keep halogenated waste separate from non-halogenated waste.[22][23] Have separate, clearly labeled containers for "Halogenated Organic Waste," "Non-Halogenated Organic Waste," and "Aqueous Waste."
-
Neutralize/Quench: Before adding to the waste container, ensure any reactive reagents are fully quenched as described in your experimental procedure.
-
Container: Use a compatible, leak-proof container provided by your institution's EHS department. Ensure it is properly labeled with the full chemical names of the contents.[18]
-
Final Disposal: Contact your EHS office for pickup. Do not accumulate large quantities of waste in the lab.[23]
Emergency Procedures
Q5: What is the immediate first aid for skin contact with a substance that could generate HF?
This is a critical emergency. HF causes severe, deep-tissue burns that may not be immediately painful.[24] The fluoride ion penetrates the skin, causing cell death and binding to calcium, which can lead to life-threatening systemic toxicity (hypocalcemia).[16]
Immediate First Aid Protocol:
-
SHOWER: Immediately proceed to the safety shower and flush the affected area with copious amounts of cool water for at least 5 minutes.[6][17][24]
-
REMOVE: While showering, remove all contaminated clothing, shoes, and jewelry.[16][17]
-
CALL FOR HELP: Have a coworker call emergency services immediately. State that it is a hydrofluoric acid exposure.[17][25]
-
APPLY GEL: After flushing with water, liberally apply 2.5% calcium gluconate gel to the affected area.[6][16][17] Wear clean, chemical-resistant gloves while doing this.[17] Continuously massage the gel into the skin until emergency responders arrive.[17][25]
-
TRANSPORT: The victim must be transported to a hospital for evaluation. Provide the medical team with the SDS for the chemical involved.[17][25]
DO NOT:
-
Do not use calcium chloride; it can cause tissue damage.[16]
-
Do not apply salves or ointments other than calcium gluconate gel.
-
Do not underestimate the severity, even if pain is delayed or seems minor.[16][24]
References
- First Aid for hydrofloric acid (HF) exposure - SSME.
- Clinical Practice Guidelines : Hydrofluoric acid exposure - The Royal Children's Hospital.
- Hydrofluoric Acid – First Aid, University of Toronto.
- First aid for a unique acid, HF: A sequel, Journal of Chemical Health and Safety.
- Hydrofluoric Acid First Aid Instructions, University of Michigan-Dearborn.
- A Comparative Guide to the Safety and Handling of Modern Fluorin
- Simpler fluorine chemistry, Society of Chemical Industry.
- Fluorinating agents, ACS Green Chemistry Institute Pharmaceutical Roundtable.
- The development of Selectfluor® as a commercial electrophilic fluorin
- How to store fluorinated pharmaceutical intermedi
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Fluorine Safety, Princeton University.
- Organofluorine chemistry, Wikipedia.
- Spill Control/Emergency Response, Oakland University.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions, Chinese Journal of Chemistry.
- How to dispose of used fluorin
- Personal Protective Equipment, US EPA.
- Scale ranks reactivity of fluorin
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chemical Health & Safety.
- Fluorine Safety, Purdue University.
- The importance of Personal Protective Equipment in the handling of chemicals, DC Fine Chemicals.
- Chemical Spill Procedures, University of Toronto.
- Essential Safety and Logistics for Handling Fluorofenidone, Benchchem.
- Storage of Incompatible Chemicals, University of St Andrews.
- Organofluorine chemistry, Philosophical Transactions of the Royal Society A.
- Chemical Spill Procedures, Princeton University.
- Chemical Spills, Florida St
- The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry, Wiley-VCH.
- Emergency Spill Procedures, Columbia University.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Figshare.
- EHS Program Manual 5.2 - Waste Disposal Procedure, Weill Cornell Medicine.
- Hazardous Waste Reduction, University of Alabama
- Laboratory Liquid Waste Disposal Flow Chart, Hokkaido University.
- Method 1621: Determination of Adsorbable Organic Fluorine (AOF), U.S. Environmental Protection Agency.
- CHEMICAL STORAGE FACT SHEET, University of W
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Simpler fluorine chemistry [soci.org]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 9. REF Case study search [impact.ref.ac.uk]
- 10. epa.gov [epa.gov]
- 11. falseguridad.com [falseguridad.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. ssme.nl [ssme.nl]
- 16. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 17. ehs.utoronto.ca [ehs.utoronto.ca]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 21. uwaterloo.ca [uwaterloo.ca]
- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 23. zjwintime.com [zjwintime.com]
- 24. depts.washington.edu [depts.washington.edu]
- 25. umdearborn.edu [umdearborn.edu]
Technical Support Center: Strategies for Selective Pyridine Functionalization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. The pyridine motif is a cornerstone of modern pharmaceuticals and agrochemicals, yet its selective derivatization remains a significant synthetic challenge.[1][2] This guide is designed to address the common issues and complex regioselectivity problems encountered in the lab. We will move beyond simple protocols to explore the underlying principles that govern reactivity, empowering you to troubleshoot effectively and design more robust synthetic routes.
The inherent electronic properties of the pyridine ring are the root cause of many synthetic frustrations. The electronegative nitrogen atom creates an electron-deficient (π-deficient) system, deactivating it towards common electrophilic aromatic substitution (EAS) reactions.[3][4] Furthermore, the nitrogen's basic lone pair readily coordinates with Lewis acids and metal catalysts, often inhibiting or redirecting the desired reactivity.[3][5] This guide provides a question-and-answer-based approach to navigate these challenges.
Section 1: Fundamental Challenges & General Troubleshooting
This section addresses the most common initial hurdles and provides a systematic approach to troubleshooting.
Question 1: Why is my pyridine functionalization reaction (e.g., cross-coupling, alkylation) failing or giving a very low yield?
Answer: Failure in pyridine functionalization often traces back to one of three core issues:
-
Inherent Ring Deactivation: The pyridine ring is electron-deficient due to the electronegative nitrogen, making it a poor substrate for reactions that require nucleophilic character, such as classical electrophilic aromatic substitution (EAS).[3][5] Its reactivity is often compared to that of nitrobenzene.[6]
-
Nitrogen Atom Interference: The lone pair of electrons on the pyridine nitrogen is Lewis basic. This can lead to several complications:
-
Catalyst Inhibition: In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the nitrogen can coordinate strongly to the metal center, leading to catalyst arrest or inhibition.[3][7]
-
Reagent Sequestration: In reactions using Lewis acids, the acid will preferentially coordinate to the nitrogen instead of activating the desired reaction partner.[5]
-
Protonation: Under acidic conditions, the nitrogen is protonated to form a pyridinium salt. This places a positive charge on the ring system, severely deactivating it towards electrophilic attack.[8][9]
-
-
Regioselectivity Issues: Reactions often yield a mixture of isomers (e.g., C2, C3, or C4), which lowers the yield of any single desired product and complicates purification.[3]
Troubleshooting Workflow: Low-Yield Reactions
Caption: Initial troubleshooting steps for a failing pyridine reaction.
Question 2: What are the first experimental checks I should perform for a low-yield reaction?
Answer: Before exploring more complex solutions, always start with the fundamentals.[3]
-
Confirm Purity of Starting Materials: Pyridine derivatives can be hygroscopic. Ensure your starting material is pure and dry. Organometallic reagents are particularly sensitive to air and moisture; consider titrating them if they are not fresh.[3]
-
Ensure an Inert Setup: Many functionalization reactions, especially those involving organometallics or sensitive catalysts, require strictly anhydrous and oxygen-free conditions. Scrutinize your glassware drying, solvent purification, and inert gas (N₂ or Ar) purging techniques.[3]
-
Re-evaluate Reaction Conditions: Suboptimal parameters are a frequent cause of poor yields. Verify temperature, reaction time, and reagent concentrations against a reliable literature procedure. Even small deviations can have a significant impact.[3]
Section 2: Electrophilic Aromatic Substitution (EAS)
EAS on pyridine is notoriously difficult. This section focuses on overcoming the inherent lack of reactivity.
Question 3: My nitration/halogenation/sulfonation reaction on pyridine is giving no product or extremely low yields. What is happening and how can I fix it?
Answer: This is a classic problem. The pyridine ring is strongly deactivated towards electrophiles for two reasons: 1) the electronegative nitrogen withdraws electron density from the ring, and 2) the acidic conditions required for most EAS reactions protonate the nitrogen, creating a positively charged pyridinium ion that repels incoming electrophiles.[8][10] Direct Friedel-Crafts reactions are generally not feasible for this reason.[9]
The most effective and widely used strategy is to convert the pyridine to a pyridine N-oxide. [8][11]
-
Why it works: The N-oxide oxygen atom acts as a strong electron-donating group through resonance, which activates the ring towards electrophiles.[6] This activation is so powerful that it overcomes the inductive deactivation from the nitrogen. Furthermore, it selectively directs the substitution to the C4 (and to a lesser extent, C2) position.
-
The Process:
-
Oxidize: Treat the starting pyridine with an oxidant like m-CPBA or peracetic acid to form the pyridine N-oxide.[8][12]
-
Perform EAS: Carry out the electrophilic substitution (e.g., nitration) on the activated N-oxide. This will selectively functionalize the C4 position.
-
Deoxygenate: Remove the N-oxide using a reducing agent like PCl₃ or zinc dust to yield the C4-substituted pyridine.[13]
-
Workflow: Troubleshooting Electrophilic Aromatic Substitution
Caption: Decision workflow for overcoming failed EAS on pyridine.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Unlike EAS, pyridine is well-suited for SNAr, provided a suitable leaving group is present at the C2 or C4 position.
Question 4: I am performing a nucleophilic substitution on a di-substituted pyridine (e.g., 2,6-dichloropyridine) and getting a mixture of isomers. How can I control which position reacts?
Answer: Nucleophilic attack on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[8][14][15] Attack at C3 does not allow for this stabilization.[15]
Controlling the ratio of C2 vs. C4 products depends on a balance of steric, electronic, and solvent effects.[6][8]
Table 1: Factors Influencing Regioselectivity in Pyridine SNAr
| Factor | Influence on Regioselectivity | Troubleshooting Advice |
| Steric Hindrance | Bulky nucleophiles will preferentially attack the less sterically hindered position. Likewise, bulky substituents on the pyridine ring will direct attack away from the adjacent position.[6][8] | To favor C4 substitution , use a bulkier nucleophile. To favor C2 substitution , ensure the C4 position is unhindered or block the C6 position. |
| Electronic Effects | Electron-withdrawing groups elsewhere on the ring can subtly alter the relative electron deficiency at C2 and C4, influencing the product ratio.[16] | For 3-substituted 2,6-dichloropyridines, cyano and trifluoromethyl groups tend to favor substitution at the 6-position, while carboxylate and amide groups favor the 2-position.[16] |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can dramatically influence selectivity.[8] | In one study, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile gave 16:1 selectivity for the C2 isomer in dichloromethane (DCM), but this could be inverted to favor the C6 isomer in dimethyl sulfoxide (DMSO).[16] Experiment with a range of solvents. |
Mechanism: Why C2/C4 Attack is Favored
Caption: Resonance stabilization of the SNAr intermediate at C2/C4.
Section 4: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but controlling regioselectivity on a native pyridine ring is a major challenge.[1][17]
Question 5: How can I achieve selective C-H functionalization at the C2 (ortho) position of a pyridine ring?
Answer: The most robust and widely used strategy for selective C2 functionalization is Directed ortho-Metalation (DoM) .[5][18] This method uses a directing metalation group (DMG) already present on the pyridine ring to guide a strong base (typically an organolithium reagent like LDA or n-BuLi) to deprotonate the adjacent C2 position.[18][19] The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles.
-
How it Works: The DMG contains a Lewis basic heteroatom that coordinates to the lithium cation of the base. This brings the base into close proximity to the C2-H bond, facilitating its deprotonation over other C-H bonds.[19][20]
-
Key Consideration: To avoid competitive nucleophilic addition of the organolithium base to the electron-deficient pyridine ring, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often required.[18][20]
Table 2: Common Directing Groups for C2-Functionalization of Pyridine
| Directing Group (DMG) | Position on Ring | Comments |
| -CONR₂ (Amide) | C3 | Strong directing group.[20] |
| -OCONEt₂ (Carbamate) | C3 | Excellent directing group.[6] |
| -OCH₃ (Methoxy) | C3 | Moderate directing group.[6] |
| -Cl, -Br | C3 | Halogen can direct metalation. |
| -SO₂NR₂ | C3 | Strong directing group. |
Mechanism: Directed ortho-Metalation (DoM)
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. baranlab.org [baranlab.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(Perfluoroethyl)pyridin-4-amine and Other 4-Aminopyridine Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-(perfluoroethyl)pyridin-4-amine and other selected 4-aminopyridine analogs for researchers, scientists, and drug development professionals. By examining key physicochemical properties, metabolic stability, and synthetic accessibility, this document aims to provide a data-driven framework for understanding the unique characteristics imparted by the 2-perfluoroethyl substituent and to inform the rational design of novel therapeutics and functional materials.
Introduction: The Versatile 4-Aminopyridine Scaffold
The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its ability to engage in a variety of biological interactions and its utility as a versatile synthetic building block.[1][2] The parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis.[3] Substitution on the pyridine ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it a target of significant interest for drug discovery and development.[4]
This guide focuses on the impact of substitution at the 2-position of the 4-aminopyridine ring, with a particular emphasis on the effects of introducing a perfluoroethyl group. The strategic incorporation of fluorine and fluorinated motifs is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and influence lipophilicity (logP).[5][6] Understanding these effects is crucial for predicting the behavior of novel 4-aminopyridine derivatives in biological systems.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule, particularly its basicity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This section compares the predicted and experimental pKa and logP values of 2-(perfluoroethyl)pyridin-4-amine with other relevant 2-substituted 4-aminopyridine analogs.
Table 1: Comparison of Physicochemical Properties of 2-Substituted 4-Aminopyridines
| Compound | 2-Substituent | pKa (Predicted) | pKa (Experimental) | logP (Predicted) | logP (Experimental) |
| 2-(Perfluoroethyl)pyridin-4-amine | -CF₂CF₃ | ~3.5 - 4.5 | Not Available | ~2.5 - 3.0 | Not Available |
| 4-Aminopyridine | -H | 9.17[7] | 9.17[7] | 0.3 | 0.32 |
| 2-Methyl-4-aminopyridine | -CH₃ | Not Available | Not Available | 0.6[8] | Not Available |
| 2-Ethyl-4-aminopyridine | -CH₂CH₃ | Not Available | Not Available | 0.9[9] | Not Available |
| 2-Chloro-4-aminopyridine | -Cl | 5.72[10][11] | Not Available | 1.1[12] | Not Available |
| 2-(Trifluoromethyl)pyridin-4-amine | -CF₃ | 4.55[13] | Not Available | 1.1[14] | Not Available |
Note: Predicted values for 2-(Perfluoroethyl)pyridin-4-amine are estimations based on the known effects of perfluoroalkyl groups and data from related compounds. The accuracy of these predictions may vary.
Basicity (pKa)
The basicity of the 4-amino group is significantly influenced by the electronic nature of the substituent at the 2-position. Electron-withdrawing groups, such as chloro and trifluoromethyl, are known to decrease the pKa of the pyridine nitrogen, making the compound less basic.[7][13]
Based on the strong electron-withdrawing nature of the perfluoroethyl group, it is predicted that 2-(perfluoroethyl)pyridin-4-amine will have a significantly lower pKa compared to the parent 4-aminopyridine and its 2-alkyl analogs. This reduced basicity can be advantageous in drug design, as it may reduce off-target interactions with aminergic receptors and improve oral bioavailability by decreasing the likelihood of protonation in the gastrointestinal tract.
Lipophilicity (logP)
Lipophilicity, a measure of a compound's solubility in lipids versus water, is a critical parameter for membrane permeability and overall ADME properties. The introduction of a perfluoroalkyl chain is known to substantially increase lipophilicity.
As such, 2-(perfluoroethyl)pyridin-4-amine is predicted to have a significantly higher logP value compared to its non-fluorinated and less-fluorinated counterparts. While increased lipophilicity can enhance membrane permeability, excessively high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, the perfluoroethyl group offers a tool for significant lipophilicity modulation that must be carefully balanced with other properties.
Metabolic Stability: The Impact of Fluorination
The metabolic stability of a drug candidate is a key factor in determining its in vivo half-life and overall efficacy. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast number of xenobiotics.[5][6] The introduction of fluorine atoms at metabolically labile positions is a common strategy to block or slow down oxidative metabolism, thereby increasing the compound's metabolic stability.[15]
While experimental data for 2-(perfluoroethyl)pyridin-4-amine is not available, the presence of the perfluoroethyl group is expected to confer a high degree of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. Furthermore, the electron-withdrawing nature of the perfluoroethyl group deactivates the adjacent pyridine ring towards oxidative metabolism.[5][6]
Table 2: Expected Metabolic Stability of 2-Substituted 4-Aminopyridines
| Compound | 2-Substituent | Expected Metabolic Stability | Rationale |
| 2-(Perfluoroethyl)pyridin-4-amine | -CF₂CF₃ | High | C-F bonds are resistant to cleavage; the perfluoroethyl group deactivates the ring.[5][6] |
| 4-Aminopyridine | -H | Low to Moderate | The unsubstituted ring is susceptible to oxidation. |
| 2-Methyl-4-aminopyridine | -CH₃ | Low | The methyl group is a site for potential oxidation. |
| 2-Ethyl-4-aminopyridine | -CH₂CH₃ | Low | The ethyl group provides a site for oxidation. |
| 2-Chloro-4-aminopyridine | -Cl | Moderate | The electron-withdrawing nature of chlorine can increase stability. |
| 2-(Trifluoromethyl)pyridin-4-amine | -CF₃ | High | The trifluoromethyl group is metabolically stable and deactivates the ring.[5][6] |
Synthesis Strategies
The accessibility of a compound through efficient and scalable synthetic routes is a critical consideration for its practical application. The synthesis of substituted 4-aminopyridines can be approached through various methods, often involving the construction of the pyridine ring or the introduction of the amino and substituent groups onto a pre-existing pyridine core.
General Synthesis of 2-Substituted-4-Aminopyridines
A common strategy for the synthesis of 2-substituted-4-aminopyridines involves nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor. For instance, 2-chloro-4-nitropyridine can be reacted with an amine to introduce the 4-amino group, followed by further modification at the 2-position. Alternatively, a 2-halo-4-aminopyridine can be used as a starting material for cross-coupling reactions to introduce a variety of substituents.[10][11]
General synthetic approach to 2-substituted-4-aminopyridines.
Synthesis of 2-(Perfluoroethyl)pyridin-4-amine
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the determination of key physicochemical properties and metabolic stability.
Determination of pKa by NMR Spectroscopy
This protocol is adapted from established methods for determining the pKa of heterocyclic bases using NMR spectroscopy.[16][19]
Objective: To determine the acid dissociation constant (pKa) of a 4-aminopyridine analog by monitoring the pH-dependent chemical shifts of its protons.
Materials:
-
4-aminopyridine analog
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) solution (1 M)
-
Deuterated sodium hydroxide (NaOD) solution (1 M)
-
NMR tubes
-
pH meter calibrated for D₂O solutions
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the 4-aminopyridine analog (approx. 5-10 mg) in D₂O (approx. 0.7 mL) in an NMR tube.
-
Calibrate the pH meter using standard buffers in D₂O.
-
Measure the initial pD of the sample solution.
-
Acquire a ¹H NMR spectrum of the initial solution.
-
Titrate the solution by adding small aliquots (1-5 µL) of the DCl solution to lower the pD in increments of approximately 0.3-0.5 units.
-
After each addition, mix the solution thoroughly and measure the pD.
-
Acquire a ¹H NMR spectrum at each pD point.
-
Continue this process until a pD of approximately 2 is reached.
-
Repeat the titration in the basic direction using the NaOD solution up to a pD of approximately 12.
-
Plot the chemical shift (δ) of a proton that shows a significant change upon protonation (e.g., a proton ortho to the pyridine nitrogen) against the measured pD.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pD value at the inflection point of the sigmoidal curve.
Workflow for pKa determination by NMR spectroscopy.
Determination of logP by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.[5][6][20]
Objective: To determine the logP of a 4-aminopyridine analog by measuring its distribution between n-octanol and water.
Materials:
-
4-aminopyridine analog
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a stock solution of the 4-aminopyridine analog in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both water and n-octanol. The final concentration should be within the linear range of the analytical method.
-
Securely cap the tubes and shake them vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached.
-
Centrifuge the tubes at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro metabolic stability of a 4-aminopyridine analog by measuring its rate of depletion in the presence of liver microsomes.
Materials:
-
4-aminopyridine analog
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of the 4-aminopyridine analog in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or a well of a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the microsome/buffer mixture to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Workflow for in vitro metabolic stability assay.
Conclusion: The Promise of 2-Perfluoroethyl Substitution
The introduction of a perfluoroethyl group at the 2-position of the 4-aminopyridine scaffold is predicted to have a profound impact on its physicochemical and metabolic properties. The anticipated decrease in basicity and significant increase in lipophilicity, coupled with enhanced metabolic stability, make 2-(perfluoroethyl)pyridin-4-amine an intriguing candidate for applications where these properties are desirable.
While the lack of direct experimental data necessitates a degree of prediction, the well-established effects of perfluoroalkylation provide a strong basis for these estimations. This guide provides the necessary framework and experimental protocols for researchers to further investigate this and other novel 4-aminopyridine analogs. The continued exploration of this versatile scaffold, particularly with strategic fluorination, holds significant promise for the development of next-generation therapeutics and advanced materials.
References
-
Shanghai Minstar Chemical Co., Ltd. 2-Amino-4-chloropyridine CAS NO.19798-80-2. Available from: [Link]
-
LookChem. Cas 106447-97-6, 2-Amino-4-(trifluoromethyl)pyridine. Available from: [Link]
- Meagher, J. L., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1548-1558.
- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental determination of pKa values by use of NMR chemical shifts, revisited.
- Albert, A., et al. (1948). The strength of the heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249.
-
Domainex. Shake Flask LogD. Available from: [Link]
- Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141.
-
protocols.io. LogP / LogD shake-flask method. Available from: [Link]
-
PubChem. 2-Ethylpyridin-4-amine. Available from: [Link]
- Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy--an old methodology revisited. Helvetica Chimica Acta, 97(7), 905-915.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Chemical Technology, 15(3), 345-354.
- Aminopyridines. (2006).
-
PubChem. 2-Amino-4-methylpyridine. Available from: [Link]
- Zhang, W., et al. (2020). [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines. Organic Letters, 22(10), 3891-3895.
-
PubChem. 2-Amino-4-chloropyridine. Available from: [Link]
-
PubChem. Methyl 2-aminopyridine-4-carboxylate. Available from: [Link]
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry.
-
OSHA. PV2143 - Aminopyridines. Available from: [Link]
-
Pharmaffiliates. 2-Amino-4-(trifluoromethyl)pyridine. Available from: [Link]
-
Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available from: [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Oriental Journal of Chemistry, 37(3), 543-552.
-
PubChem. 2-Amino-4-(trifluoromethyl)pyridine. Available from: [Link]
-
Quora. Which is a weaker base between pyridine and 2-aminopyridine and why?. Available from: [Link]
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2314.
-
PubChem. 4-Aminopyridine. Available from: [Link]
- Ramos-Torres, K. M., et al. (2022).
- Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines.
-
Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Available from: [Link]
- Altman, R. A., & Gill, A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(1), 16-39.
- [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines. (2025). Organic Letters.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
- Aminopyridines. (2005).
-
PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Available from: [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(18), 3326.
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. (2012).
- Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
-
PubChem. 2-Amino-4-fluoropyridine. Available from: [Link]
-
Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]
Sources
- 1. 2-Trifluoromethyl-4-amino-pyridine | CAS 147149-98-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. epa.gov [epa.gov]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. kaggle.com [kaggle.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. quora.com [quora.com]
- 8. osha.gov [osha.gov]
- 9. 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 [chemicalbook.com]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. EP2228366A1 - Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations - Google Patents [patents.google.com]
- 17. [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Perfluoroalkyl Pyridine Motif: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated moieties, the perfluoroalkyl group, particularly the trifluoromethyl (CF3) group, has proven to be a powerful tool for modulating the pharmacological properties of bioactive molecules. When appended to a pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, the resulting perfluoroalkylated pyridines exhibit unique physicochemical and biological characteristics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of perfluoroalkylated pyridines across different therapeutic areas, offering insights into their design, synthesis, and optimization as potent and selective therapeutic agents.
The Physicochemical Impact of Perfluoroalkylation on the Pyridine Scaffold
The introduction of a perfluoroalkyl group, such as a trifluoromethyl group, profoundly alters the electronic and physical properties of the pyridine ring. Understanding these changes is fundamental to interpreting the SAR of this class of compounds.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the perfluoroalkyl group significantly reduces the pKa of the pyridine nitrogen, making it less basic.[3] This can have a substantial impact on a molecule's pharmacokinetic profile, influencing its solubility, membrane permeability, and potential for off-target interactions with aminergic G protein-coupled receptors (GPCRs).[1]
-
Lipophilicity: The effect of perfluoroalkylation on lipophilicity is complex and context-dependent. While the substitution of hydrogen with fluorine generally increases lipophilicity, the overall impact of a perfluoroalkyl group can vary based on its position and the nature of other substituents on the pyridine ring.[3] For instance, in a series of 2-(thiofluoroalkyl)pyridines, terminal trifluorination of an ethyl group led to the highest lipophilicity, whereas internal difluorination decreased it.
-
Metabolic Stability: A key advantage of incorporating perfluoroalkyl groups is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.
-
Conformational Effects: The size and steric bulk of perfluoroalkyl groups can influence the preferred conformation of a molecule, which in turn can affect its binding affinity to a biological target.
Comparative SAR of Perfluoroalkylated Pyridines in Different Therapeutic Areas
The unique properties conferred by perfluoroalkyl groups have been leveraged in the design of pyridine-based inhibitors for a variety of biological targets. The following sections provide a comparative overview of the SAR of these compounds in key therapeutic areas.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, and the incorporation of perfluoroalkyl groups has been instrumental in optimizing their potency and selectivity.[2][5][6][7]
Case Study: Pyridine-Based Anticancer Agents
A novel series of pyridine-ureas has been investigated for their anticancer activity, with several compounds demonstrating potent inhibition of the MCF-7 breast cancer cell line.[6] The SAR studies revealed that the presence of a trifluoromethyl group on the phenyl ring of the urea moiety was crucial for high potency.
| Compound | R Group | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 8e | 4-CF3 | 0.22 | 3.93 |
| 8n | 3-CF3 | 1.88 | Not Reported |
| Doxorubicin | - | 1.93 | - |
| Sorafenib | - | 4.50 | - |
| Data sourced from[6] |
As shown in the table, compound 8e , with a trifluoromethyl group at the 4-position of the phenyl ring, was significantly more potent than the reference drug doxorubicin and the multi-kinase inhibitor sorafenib against the MCF-7 cell line.[6] The 3-CF3 analogue, 8n , also showed potent activity.[6] This highlights the positive contribution of the trifluoromethyl group to the anticancer activity of this scaffold.
Logical Relationship: Kinase Inhibitor SAR
Caption: SAR of Pyridine-Urea Kinase Inhibitors.
Central Nervous System (CNS) Agents
The development of CNS-active drugs is particularly challenging due to the need for compounds to cross the blood-brain barrier (BBB).[8] The ability of perfluoroalkyl groups to modulate lipophilicity and metabolic stability makes them attractive for the design of CNS agents.[9]
Case Study: CNS-Penetrant IRAK4 Inhibitors
A series of aza-indazole IRAK4 inhibitors were optimized for CNS penetration. The SAR studies explored the impact of various substituents, including fluoro and methyl groups on a cyclopropyl moiety attached to a pyridone ring.
| Compound | R1 | R2 | hWBC IC50 (nM) | MDCK-MDR1 Papp (A-B) (10-6 cm/s) | Kpu,u |
| 20 | H | H | 1.3 | 0.7 | 0.11 |
| 21 | Me | H | 0.8 | 0.8 | 0.22 |
| 22 | Me | Me | 2.1 | 1.1 | 0.32 |
| 23 | F | H | 0.5 | 1.0 | 0.33 |
| 24 | F | F | 0.4 | 1.5 | 0.53 |
| Data sourced from[10] |
The data demonstrates that the introduction of fluorine atoms onto the cyclopropyl ring (compounds 23 and 24 ) led to a significant improvement in both potency (hWBC IC50) and CNS penetration (Kpu,u), with the difluoro-substituted compound 24 showing the most promising overall profile.[10]
Experimental Workflow: CNS Drug Development
Caption: Workflow for CNS Drug Development.
Agrochemicals
Perfluoroalkylated pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[11][12][13] The introduction of a trifluoromethyl group often leads to enhanced biological activity and improved metabolic stability in plants and insects.
Comparative Example: Herbicidal Activity
In a study of novel 2-picolinic acid herbicides, the position of substituents on a phenylpyrazolyl moiety attached to the pyridine ring was found to be critical for activity. While this example doesn't directly compare perfluoroalkylated vs. non-perfluoroalkylated analogs, it highlights the nuanced SAR within a series of substituted pyridines. Generally, substitutions at the 2 and 4 positions of the phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3-position.[14]
Experimental Protocols
General Protocol for Synthesis of Perfluoroalkylated Pyridines
A common method for the synthesis of 2-perfluoroalkylated pyridines involves the thermal denitrogenation of N-fluoroalkyl-1,2,3-triazoles, followed by cyclization.
Step-by-Step Procedure:
-
Triazole Formation: React an appropriate azide with a terminal alkyne to form the N-fluoroalkyl-1,2,3-triazole precursor.
-
Denitrogenation and Cyclization: Heat the triazole derivative in a suitable solvent (e.g., xylenes) or under microwave irradiation. This promotes the loss of dinitrogen and initiates a cascade of reactions, including a fluorine shift and cyclization, to yield the desired 2-perfluoroalkylated pyridine.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.
A detailed protocol can be found in[14].
In Vitro Kinase Inhibition Assay
The inhibitory activity of perfluoroalkylated pyridines against specific kinases is typically determined using an in vitro kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay.[5][15]
Step-by-Step Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.
-
Compound Addition: Add the test compounds (dissolved in DMSO) to the reaction mixture at various concentrations. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
A generalized protocol is described in[5].
Caco-2 Permeability Assay for BBB Penetration
The potential of a compound to cross the blood-brain barrier can be assessed in vitro using the Caco-2 permeability assay.[10][16][17][18][19]
Step-by-Step Procedure:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound (at a specific concentration, e.g., 10 µM) to the apical (A) side of the monolayer.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: Collect samples from both the apical (A) and basolateral (B) compartments.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Detailed protocols can be found in[10][17].
Conclusion
The incorporation of perfluoroalkyl groups into the pyridine scaffold is a powerful strategy in modern drug discovery and agrochemical development. These substituents exert a profound influence on the physicochemical properties of the parent molecule, leading to enhanced biological activity, improved metabolic stability, and modulated pharmacokinetic profiles. The comparative analysis of SAR across different therapeutic areas reveals both common trends and target-specific nuances. A thorough understanding of these relationships, supported by robust experimental data, is essential for the rational design and optimization of novel perfluoroalkylated pyridine-based agents with superior efficacy and safety profiles.
References
- BenchChem. (n.d.). Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy.
- ResearchGate. (n.d.). Importance of fluoroalkylated pyridines and methods in making C–CF2X....
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
- A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Journal of Medicinal Chemistry.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). Molecules.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- Millipore. (n.d.). MultiScreen Caco-2 Assay System.
- JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. (n.d.). Journal of Fluorine Chemistry.
- One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. (2024). Organic Chemistry Frontiers.
- Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. (2017). Journal of the Physical Society of Japan.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry.
- A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. (n.d.). BenchChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Fluorinated molecules as drugs and imaging agents in the CNS. (2006). Current Topics in Medicinal Chemistry.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry.
- Synthesis and antiinflammatory activity of metabolites of piroxicam. (n.d.). Journal of Medicinal Chemistry.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). ACS Omega.
- Synthesis and Structure—Activity Relationship (SAR) of Novel Perfluoroalkyl-Containing Quaternary Ammonium Salts. (2025). Journal of Fluorine Chemistry.
- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Discover Chemistry.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). Molecules.
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
- Synthesis and antimicrobial activity of new pyridine derivatives-I. (2025).
- The importance of trifluoromethyl pyridines in crop protection. (2025). Pest Management Science.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
- Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmaceutical Chemistry Journal.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). In Fluorine in Agrochemicals.
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). Current Topics in Medicinal Chemistry.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). Environmental Science & Technology.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). iScience.
- Preclinical comparison study between [18F]fluoromethyl-PBR28 and its deuterated analog in a rat model of neuroinflammation. (2018). Nuclear Medicine and Biology.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 17. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling 2-(Perfluoroethyl)pyridin-4-amine
Disclaimer: As of the date of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 2-(Perfluoroethyl)pyridin-4-amine is not widely available. The following guidance is therefore based on a conservative risk assessment, synthesizing data from structurally analogous compounds, including fluorinated pyridines and aminopyridines.[1][2][3] This protocol is designed to provide a robust framework for safety. However, it is imperative that all handling of this compound be conducted by trained professionals who can exercise expert judgment and adapt procedures as necessary based on the specific experimental context.
Assumed Hazard Profile and Risk Analysis
Given its structure—a pyridine ring substituted with a highly electronegative perfluoroethyl group and an amine group—we must assume a significant hazard profile. The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity and biological activity of the molecule. The safety recommendations below are grounded in the hazards presented by similar chemicals, which are often toxic and corrosive.[4]
Table 1: Assumed Hazard Profile of 2-(Perfluoroethyl)pyridin-4-amine
| Hazard Class | Assumed GHS Hazard Statements | Rationale & Causality |
|---|---|---|
| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. | Aminopyridines are known to be highly toxic and can be readily absorbed through the skin.[5] The addition of a fluorinated group may alter, and potentially increase, systemic toxicity. |
| Skin & Eye Damage | H314: Causes severe skin burns and eye damage.[4][6] | The amine group can impart a corrosive nature. Structurally similar compounds are classified as causing severe skin irritation and serious eye damage.[1][7] |
| Respiratory Damage | H335: May cause respiratory irritation.[1] | Inhalation of dust or aerosols of pyridine derivatives can irritate the respiratory tract.[3] |
| Environmental Hazard | H411/H412: Toxic or harmful to aquatic life with long-lasting effects. | Fluorinated organic compounds can be persistent in the environment. Similar pyridine derivatives are known aquatic toxins.[8] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure—dermal, ocular, inhalation, and ingestion.[8][9]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose & Rationale (The "Why") |
|---|---|---|---|
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is the recommended minimum.[10][11] | Provides a primary barrier against skin contact.[1] Double-gloving offers protection against minor tears or punctures in the outer glove during handling. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[1][12] |
| Eye & Face Protection | Safety goggles and face shield | Goggles must be splash-proof and conform to EN166 (EU) or be NIOSH-approved (US).[8][12] | Protects against splashes of the chemical or solvents, which can cause severe, irreversible eye damage.[13] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat or apron | Standard lab coat supplemented with a chemically impervious apron. For larger quantities, a full protective suit is advised.[8] | Prevents contamination of personal clothing and skin.[10][12] Fluorinated compounds can be particularly difficult to remove from clothing. |
| Respiratory Protection | Chemical Fume Hood and/or Respirator | Primary: Handle exclusively within a certified chemical fume hood.[11][14] Secondary: If dust or aerosols may be generated, use a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1][12] | Prevents inhalation of toxic and irritating dust or vapors.[3] A fume hood is the primary engineering control. A respirator is a necessary secondary control if the primary control is insufficient or during spill cleanup. |
Procedural Step-by-Step Guidance
Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.[11]
-
Verify that the fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[12][14]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Place absorbent, disposable bench paper on the work surface to contain any minor drips or spills.
-
-
Handling the Compound:
-
Don all required PPE as per the sequence outlined in the diagram below.
-
Carefully weigh or measure the compound, avoiding the generation of dust.[1][4] If the material is a fine powder, this is a critical step where respiratory protection is paramount.
-
Keep the container tightly closed when not in use.[2][12][15]
-
Ground containers when transferring material to prevent static discharge, as some related compounds are flammable.[12]
-
-
Post-Handling:
-
Decontaminate any equipment used during the process.
-
Carefully package all waste, including contaminated gloves and bench paper, into a designated, sealed hazardous waste container.[1]
-
Doff PPE in the correct sequence to prevent cross-contamination (see diagram below).
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2][12]
-
PPE Donning and Doffing Sequence
The order in which PPE is put on and, more importantly, taken off is crucial to prevent contaminating yourself with the hazardous material.
Caption: Emergency Spill Response Workflow.
Waste Disposal Plan
All waste generated from handling 2-(Perfluoroethyl)pyridin-4-amine must be treated as hazardous.
-
Segregation: Do not mix this waste with other waste streams. 2. Containers: Use only designated, properly labeled, and sealed containers for solid and liquid waste.
-
Disposal Service: All waste, including empty containers and contaminated PPE, must be disposed of through a licensed professional waste disposal company. [1]The disposal method will likely involve high-temperature incineration with a scrubber to handle fluorinated byproducts. [1]4. Contaminated Packaging: Dispose of contaminated packaging and liners as unused product. [1][8] By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this potent chemical compound, ensuring a safe laboratory environment for all personnel.
References
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- BenchChem. (2025). Personal protective equipment for handling 1-(5-Fluoropyrimidin-2-yl)indoline. BenchChem.
- Capot Chemical. (2014, March 14).
- Sigma-Aldrich. (2025, November 6).
- MilliporeSigma. (2025, November 6).
- Carl ROTH. (2025, March 31).
- Fisher Scientific. (2007, July 10).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- TCI Chemicals. (2024, December 2).
- J.T. Baker. (2011, August 29).
- ECHEMI.
- ChemicalBook. 2-Amino-4-(trifluoromethyl)
- BenchChem. Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
- Fisher Scientific. (2025, December 26).
- Sigma-Aldrich. (2025, November 6).
- GOV.UK. (2024, October 10).
- Fisher Scientific.
- CAMEO Chemicals. 4-AMINOPYRIDINE.
- Fisher Scientific. (2024, February 11).
- PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine.
- PubChem. 2-Amino-4-fluoropyridine.
- Sdfine.
- CDH Fine Chemical.
- Alkali Metals.
Sources
- 1. capotchem.com [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.fi [fishersci.fi]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. benchchem.com [benchchem.com]
- 14. abdurrahmanince.net [abdurrahmanince.net]
- 15. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
